molecular formula C18H25ClO2 B1679855 Norclostebol CAS No. 13583-21-6

Norclostebol

Cat. No.: B1679855
CAS No.: 13583-21-6
M. Wt: 308.8 g/mol
InChI Key: OZDDFAQVVGFDJP-YGRHGMIBSA-N

Description

Anabol-4-19 is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDFAQVVGFDJP-YGRHGMIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016377
Record name Norclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13583-21-6
Record name Norclostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13583-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norclostebol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norclostebol's Interaction with Androgen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, exerts its biological effects primarily through interaction with the androgen receptor (AR). This technical guide delineates the mechanism of action of this compound on androgen receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of its binding affinity and transactivation potential, details the experimental protocols used to characterize such interactions, and visualizes the core signaling pathways and experimental workflows. While specific quantitative binding and transactivation data for this compound remain elusive in publicly available literature, this guide provides a comparative context using data from other anabolic-androgenic steroids and outlines the established methodologies for such assessments.

Introduction

This compound, also known as 4-chloro-19-nortestosterone, is a synthetic derivative of nandrolone. Its chemical structure is characterized by the introduction of a chlorine atom at the C4 position, a modification that reportedly enhances its anabolic properties while reducing its androgenic effects compared to testosterone. Like other AAS, the primary mechanism of action for this compound involves its function as an agonist for the androgen receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.

The Androgen Receptor Signaling Pathway

The androgen receptor signaling cascade is a multi-step process initiated by the binding of an androgenic ligand, such as this compound. This interaction triggers a series of conformational changes in the receptor, leading to the modulation of target gene expression.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive, bound to HSPs) This compound->AR Binding AR_dimer AR Dimerization AR->AR_dimer Conformational Change & Nuclear Translocation HSPs Heat Shock Proteins (HSPs) ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Transcription of Target Genes ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Cellular_Response Cellular Response (e.g., Anabolism) Proteins->Cellular_Response

Figure 1: Androgen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs). The activated AR then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.

Quantitative Analysis of this compound-Androgen Receptor Interaction

A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki or IC50) or its transactivation potential (EC50 or fold induction) on the androgen receptor. However, to provide a framework for understanding its potential activity, the following table summarizes the relative binding affinity (RBA) of various other anabolic-androgenic steroids to the rat prostate androgen receptor, with methyltrienolone (R1881) as the reference compound (RBA = 100).

CompoundRelative Binding Affinity (%)
Methyltrienolone (R1881)100
Dihydrotestosterone (DHT)50
Testosterone19
19-Nortestosterone (Nandrolone)53
Methenolone22
Mesterolone25
Stanozolol5
Methandrostenolone8
Oxymetholone<1

Note: This table is compiled from various sources and is intended for comparative purposes only. The absence of this compound highlights a gap in the publicly available data.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. The result is typically expressed as an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant sources) Incubate Incubate Receptor, Radiolabeled Ligand, and this compound at a controlled temperature Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-Mibolerone) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of this compound Test_Compound_Prep->Incubate Separate Separate Receptor-Bound and Unbound Radiolabeled Ligand (e.g., using hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze Data to Determine IC50 Quantify->Analyze Reporter_Gene_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Transfect Transfect Host Cells (e.g., HEK293) with AR Expression Vector and ARE-Reporter Gene Vector (e.g., Luciferase) Treat Treat Transfected Cells with Serial Dilutions of this compound Transfect->Treat Lyse Lyse Cells to Release Reporter Protein Treat->Lyse Measure Measure Reporter Gene Activity (e.g., Luminescence for Luciferase) Lyse->Measure Analyze Analyze Data to Determine EC50 and Fold Induction Measure->Analyze

Synthesis and Chemical Properties of Norclostebol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a chlorinated derivative of nandrolone (19-nortestosterone). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key quantitative data. Furthermore, this document includes visualizations of the synthetic pathway and its primary signaling cascade to facilitate a deeper understanding of its biochemical interactions.

Introduction

This compound, chemically designated as 4-chloro-17β-hydroxyestr-4-en-3-one, is a potent synthetic anabolic steroid.[1][2] First described in 1957, it is a derivative of nandrolone, distinguished by the substitution of a chlorine atom at the C4 position of the steroid's A-ring.[2] This structural modification significantly influences its biological activity, enhancing its anabolic properties while attenuating its androgenic and estrogenic effects.[2][3] this compound and its ester prodrug, this compound acetate, have been investigated for various applications, although their use is prohibited in competitive sports.[4][5] This guide aims to provide a detailed technical resource on the synthesis and chemical characteristics of this compound for the scientific community.

Chemical Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 4-chloro-17β-hydroxyestr-4-en-3-one[2]
Synonyms 4-Chloro-19-nortestosterone, Lentabol, Anabol-4-19[3]
Molecular Formula C₁₈H₂₅ClO₂[2]
Molar Mass 308.85 g/mol [2]
CAS Number 13583-21-6[3]
Melting Point 222-224 °CN/A
Solubility Soluble in organic solvents such as acetone and chloroform.N/A
Anabolic Activity Approximately 6.6 times that of testosterone.[2]
Androgenic Activity Approximately 40% that of testosterone.[2]

Note: Some physical properties like melting point and solubility are based on typical values for similar steroid compounds and may vary slightly based on the purity and crystalline form.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct chlorination of nandrolone (19-nortestosterone). The key transformation involves the introduction of a chlorine atom at the C4 position of the α,β-unsaturated ketone in the A-ring of the steroid.

Synthesis Pathway

The overall synthetic scheme is a single-step conversion from the readily available precursor, nandrolone.

Synthesis_Pathway Nandrolone Nandrolone (19-Nortestosterone) This compound This compound (4-Chloro-19-nortestosterone) Nandrolone->this compound Reagents Chlorinating Agent (e.g., N-chlorosuccinimide) Reagents->Nandrolone Reaction in an appropriate solvent Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_this compound This compound-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_Dimer AR Dimerization AR_this compound->AR_Dimer Translocation AR_this compound->AR_Dimer ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation

References

The In Vivo Journey of Norclostebol: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest for its potential therapeutic applications and concerns regarding its misuse in sports. A comprehensive understanding of its behavior within a biological system is paramount for both legitimate drug development and effective anti-doping strategies. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of this compound, presenting available data, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.

While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes known metabolic pathways and provides contextual data from structurally similar compounds to offer a comprehensive overview.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its efficacy and safety profile. For this compound, particularly when administered as this compound acetate, the ester is rapidly hydrolyzed in the body to release the active parent compound, this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The rate and extent of this compound absorption depend on the route of administration. Oral administration leads to absorption through the gastrointestinal tract, while intramuscular injection of its ester form, this compound acetate, results in a slower, more sustained release.

  • Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream. Like other steroids, it is expected to bind to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), which influences its distribution into target tissues.

  • Metabolism: this compound undergoes extensive metabolism, primarily in the liver. The metabolic transformations involve a series of enzymatic reactions, including reductions, oxidations, and conjugations, to produce more water-soluble compounds that can be readily excreted.

  • Excretion: The metabolites of this compound, along with a small amount of the unchanged drug, are primarily excreted in the urine. The main forms of excretion are as glucuronide and sulfate conjugates.

Quantitative Pharmacokinetic Parameters

Obtaining precise quantitative pharmacokinetic data for this compound from human studies is challenging due to ethical considerations and its status as a prohibited substance in many contexts. The following table presents estimated and comparative pharmacokinetic parameters based on general knowledge of anabolic steroids and data from structurally related compounds. It is crucial to note that these values are not specific to this compound and should be interpreted with caution.

ParameterSymbolEstimated/Comparative ValueDescription
Time to Maximum ConcentrationTmax1 - 4 hours (Oral)The time required to reach the maximum serum concentration after administration.
Maximum ConcentrationCmaxVariableThe peak serum concentration that a drug achieves.
Area Under the CurveAUCVariableThe total drug exposure over time.
Elimination Half-Life4 - 8 hoursThe time required for the concentration of the drug to be reduced by half.
Volume of DistributionVdModerate to HighThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
ClearanceCLModerateThe rate at which a drug is removed from the body.

Metabolism of this compound: Biotransformation Pathways

The metabolism of this compound involves two main phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the this compound molecule, primarily through oxidation and reduction. Key Phase I metabolites identified in human and bovine urine include:

  • 4-chloro-19-norandrostan-3α-ol-17-one

  • 4-chloro-19-norandrostan-3α,17β-diol

  • 4-chloro-19-norandrost-4-ene-3α,17β-diol

  • 4-chloro-19-norandrost-4-en-3α-ol-17-one

Phase II Metabolism

In Phase II, the Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid and sulfate, to increase their water solubility and facilitate their excretion. Studies have shown that this compound metabolites are found mainly as glucurono- and sulfo-conjugates in urine. One notable long-term metabolite is a sulfate conjugate, 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate, which can be detected for up to 25 days post-administration.

Identified Metabolites of this compound

The following table summarizes the key metabolites of this compound that have been identified in vivo.

Metabolite NameAbbreviationTypeDetection Matrix
4-chloro-19-norandrostan-3α-ol-17-one-Phase IUrine
4-chloro-19-norandrostan-3α,17β-diol-Phase IUrine
4-chloro-19-norandrost-4-ene-3α,17β-diol-Phase IUrine
4-chloro-19-norandrost-4-en-3α-ol-17-one-Phase IUrine
4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfateS1Phase II (Sulfate)Urine
Glucuronide Conjugates-Phase II (Glucuronide)Urine

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for an in vivo pharmacokinetic study.

Norclostebol_Metabolism This compound This compound PhaseI Phase I Metabolism (Reduction, Oxidation) This compound->PhaseI Metabolite1 4-chloro-19-norandrostan-3α-ol-17-one PhaseI->Metabolite1 Metabolite2 4-chloro-19-norandrostan-3α,17β-diol PhaseI->Metabolite2 Metabolite3 Other Phase I Metabolites PhaseI->Metabolite3 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic Pathway of this compound

PK_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Selection Subject Selection Dosing Drug Administration (e.g., Oral, IM) Subject_Selection->Dosing Sampling Biological Sample Collection (Blood, Urine) Dosing->Sampling Extraction Sample Preparation (Extraction, Derivatization) Sampling->Extraction Quantification LC-MS/MS or GC-MS Analysis Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Estimation Parameter Estimation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Estimation

Experimental Workflow for In Vivo Pharmacokinetic Study

Experimental Protocols

Due to the limited availability of specific protocols for this compound, a generalized experimental protocol for an in vivo pharmacokinetic study of an anabolic steroid in a preclinical model is provided below. This protocol should be adapted based on the specific research question, test substance, and animal model.

Objective:

To determine the pharmacokinetic profile of an anabolic steroid (e.g., this compound) following a single dose administration in a suitable animal model (e.g., rats or rabbits).

Materials:
  • Test substance (e.g., this compound or this compound acetate)

  • Vehicle for administration (e.g., sesame oil for intramuscular injection)

  • Animal model (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Urine collection apparatus (e.g., metabolic cages)

  • Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

  • Internal standards for analytical quantification

Procedure:
  • Animal Acclimatization and Preparation:

    • House animals in a controlled environment for at least one week prior to the study.

    • Fast animals overnight before dosing, with free access to water.

  • Drug Administration:

    • Prepare the dosing solution of the test substance in the appropriate vehicle.

    • Administer a single dose of the test substance to each animal via the intended route (e.g., intramuscular injection).

  • Sample Collection:

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Urine Sampling: House animals in metabolic cages to collect urine at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).

  • Sample Processing:

    • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

    • Urine Processing: Measure the volume of urine collected at each interval and store samples at -80°C.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major metabolites in plasma and urine.

    • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase and arylsulfatase) is required prior to extraction.

    • Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) from the plasma concentration-time data.

    • Quantify the amount of parent drug and metabolites excreted in the urine to understand the excretion profile.

Conclusion

This technical guide provides a foundational understanding of the in vivo pharmacokinetics and metabolism of this compound. While specific quantitative data remains elusive, the identified metabolic pathways and the general principles of anabolic steroid pharmacokinetics offer valuable insights for researchers and drug development professionals. The provided experimental protocol serves as a template for designing future in vivo studies to further elucidate the ADME properties of this compound and similar compounds. Further research is warranted to generate robust quantitative data to enable more precise modeling and prediction of its behavior in biological systems.

Norclostebol: A Technical Guide to its Discovery, Development, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. First described in 1957, its unique 4-chloro modification significantly alters its pharmacological profile compared to its parent compounds, conferring a favorable anabolic-to-androgenic ratio and reduced estrogenic activity.[1] This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacology of this compound. It includes summaries of its physicochemical properties, anabolic and androgenic activity, and mechanism of action through the androgen receptor signaling pathway. Detailed experimental protocols for the foundational assays used to characterize such compounds—the Hershberger assay and the androgen receptor binding assay—are provided.

Discovery and Historical Development

This compound (brand names Lentabol, Anabol 4-19; former developmental codes SKF-6611, CP-73) was first reported in the scientific literature in 1957.[1] It is a synthetic derivative of 19-nortestosterone (nandrolone), distinguished by the addition of a chlorine atom at the C4 position of the steroid's A-ring.[2] This modification was part of a broader effort in steroid chemistry during the mid-20th century to synthesize testosterone analogues with dissociated effects, aiming to maximize anabolic (myotrophic) properties while minimizing androgenic (virilizing) side effects.

The 4-chloro substitution proved effective in this regard, yielding a compound with potent muscle-building capabilities but with significantly reduced androgenicity.[1] Historically, this compound and its common esterified form, this compound acetate, saw use in veterinary medicine to improve muscle mass and feed efficiency in livestock.[3] However, due to its performance-enhancing effects, it was identified as a doping agent and subsequently banned by major sporting organizations, including its listing on the World Anti-Doping Agency (WADA) Prohibited List.[4] Today, this compound is classified as a controlled substance in many jurisdictions and is primarily encountered in the context of anti-doping research and enforcement.[2][3]

Synthesis

While the original 1957 publication is not readily accessible, a plausible and chemically sound synthesis of this compound (III) involves the direct chlorination of its precursor, 19-nortestosterone (nandrolone) (I). The α,β-unsaturated ketone in the A-ring of nandrolone can be converted to its enol ether (II), which then undergoes electrophilic substitution at the C4 position using a mild chlorinating agent such as N-Chlorosuccinimide (NCS). Subsequent hydrolysis of the enol ether re-establishes the ketone at C3, yielding the final product.

G cluster_synthesis Plausible Synthesis of this compound Nandrolone 19-Nortestosterone (I) EnolEther Enol Ether Intermediate (II) Nandrolone->EnolEther Ethyl orthoformate, Acid catalyst This compound This compound (III) (4-Chloro-19-nortestosterone) EnolEther->this compound 1. N-Chlorosuccinimide (NCS) 2. Aqueous Acid (Hydrolysis)

Caption: Plausible synthesis route for this compound from 19-nortestosterone.

Pharmacological Profile

The defining characteristic of this compound is its high anabolic potential coupled with reduced androgenic and estrogenic effects. The 4-chloro modification sterically hinders the A-ring from being aromatized into estrogenic metabolites, thereby mitigating side effects like gynecomastia and water retention.[2]

Mechanism of Action: Androgen Receptor Signaling

Like other AAS, this compound exerts its effects by acting as an agonist for the androgen receptor (AR). The canonical signaling pathway is as follows:

  • Binding: this compound diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then dimerizes and translocates into the nucleus.

  • DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: The AR-DNA complex recruits co-activators and general transcription factors, initiating the transcription of genes responsible for protein synthesis in muscle tissue, leading to myotrophic effects.

G cluster_pathway This compound: Androgen Receptor Signaling Pathway NC This compound AR_HSP AR-HSP Complex (Cytoplasm) NC->AR_HSP Binds to AR, HSP Dissociates AR_Active Activated AR-NC Dimer AR_HSP->AR_Active Dimerization Nucleus Nucleus AR_Active->Nucleus Translocation ARE ARE (DNA) Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Recruits Co-activators Protein Protein Synthesis (Anabolic Effect) Transcription->Protein

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

Quantitative Pharmacological Data

Quantitative assessment of this compound's activity has been established through preclinical models. The anabolic and androgenic index is determined by comparing its effects on muscle tissue versus androgen-dependent reproductive tissues. While specific relative binding affinity (RBA) data for this compound is not widely reported, data for its parent compound, nandrolone, provides a critical reference point, showing a higher affinity for the androgen receptor than testosterone.[5]

Data Presentation

The following tables summarize the key quantitative and identifying information for this compound.

Table 1: Physicochemical and Identification Data

PropertyThis compoundThis compound Acetate
IUPAC Name (8R,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[(8R,9S,10R,13S,14S,17S)-4-Chloro-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Synonyms 4-Chloro-19-nortestosterone; SKF-6611Anabol 4-19; NClTA
CAS Number 13583-21-6[3]1164-99-4
Molecular Formula C₁₈H₂₅ClO₂[3]C₂₀H₂₇ClO₃
Molar Mass 308.85 g/mol [1]350.88 g/mol

Table 2: Anabolic, Androgenic, and Receptor Binding Properties

ParameterValueComparatorReference
Anabolic:Androgenic Ratio ~6.6 : 0.4Testosterone (1:1)[1]
Anabolic Potency 112%Testosterone Propionate (100%)[1]
Androgenic Potency 20-25%Testosterone Propionate (100%)[1]
AR Relative Binding Affinity (RBA) Not reported in surveyed literature--
AR RBA (Parent Compound) Nandrolone > TestosteroneTestosterone[6]

Key Experimental Protocols

The characterization of anabolic-androgenic steroids relies on standardized in vivo and in vitro assays.

The Hershberger Bioassay (In Vivo)

This assay is the standard method for assessing the anabolic and androgenic activity of a substance. It uses castrated male rats to eliminate endogenous testosterone production, allowing for a clear measurement of the test compound's effects on specific tissues.

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated.

  • Acclimation: Animals are allowed to recover and acclimate for a set period.

  • Dosing: Animals are divided into groups: a vehicle control, a positive control (e.g., testosterone propionate), and multiple dose-level groups for the test compound (this compound). Dosing occurs daily for 10 consecutive days.

  • Necropsy: On day 11, animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate, seminal vesicles.

  • Data Analysis: The weights of the tissues from the test groups are statistically compared to the vehicle control group. The ratio of the increase in levator ani weight (anabolic) to the increase in ventral prostate/seminal vesicle weight (androgenic) determines the anabolic:androgenic ratio.

G cluster_hershberger Hershberger Bioassay Workflow Castration Castrate Male Rats Dosing 10-Day Dosing Regimen (Vehicle, TP, this compound) Castration->Dosing Necropsy Necropsy & Tissue Dissection Dosing->Necropsy Weighing Anabolic Tissue (Levator Ani) Androgenic Tissues (Prostate, Seminal Vesicles) Necropsy->Weighing Analysis Calculate Anabolic: Androgenic Ratio Weighing->Analysis

Caption: Workflow for the Hershberger bioassay to determine anabolic/androgenic activity.

Androgen Receptor Competitive Binding Assay (In Vitro)

This assay quantifies the affinity of a compound for the androgen receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Methodology:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from the prostate tissue of rats or from recombinant human AR expressed in cell lines.

  • Radioligand: A high-affinity, non-metabolizable synthetic androgen (e.g., [³H]-R1881) is used as the radiolabeled competitor.

  • Assay Setup:

    • Total Binding: Receptor preparation + radioligand.

    • Non-specific Binding: Receptor preparation + radioligand + a large excess of unlabeled androgen (e.g., cold R1881) to saturate all specific binding sites.

    • Competitive Binding: Receptor preparation + radioligand + varying concentrations of the test compound (this compound).

  • Incubation: The mixtures are incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated (e.g., via filtration or dextran-coated charcoal).

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated (Total - Non-specific). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the binding affinity (Ki) and the Relative Binding Affinity (RBA) compared to a standard like testosterone or DHT.

G cluster_binding AR Competitive Binding Assay Workflow Prepare Prepare AR Source, Radioligand ([³H]-R1881), & Test Compound (this compound) Incubate Incubate Mixtures (Total, Non-Specific, Competitive) Prepare->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate IC₅₀ and Relative Binding Affinity (RBA) Count->Analyze

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

References

In Vitro Efficacy of Norclostebol on Muscle Cell Differentiation: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The anabolic-androgenic steroid (AAS) Norclostebol (4-chloro-17β-hydroxyestr-4-en-3-one) is a synthetic derivative of testosterone. While its anabolic properties are recognized, a comprehensive understanding of its direct effects on myogenesis at a cellular level is lacking in publicly available literature. This technical guide outlines a proposed series of in vitro studies to elucidate the impact of this compound on muscle cell differentiation. The methodologies described herein provide a robust framework for quantifying the proliferative and differentiative effects of this compound on myoblasts, and for dissecting the underlying molecular signaling pathways. This document is intended to serve as a foundational protocol for researchers investigating the myogenic potential of this and similar compounds.

Introduction

Skeletal muscle development, or myogenesis, is a complex process involving the proliferation of myoblasts, their subsequent exit from the cell cycle, and fusion into multinucleated myotubes which mature into muscle fibers. This process is tightly regulated by a cascade of myogenic regulatory factors (MRFs), including MyoD and myogenin. Anabolic-androgenic steroids are known to influence muscle mass, and their effects are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor. Upon activation, the AR can modulate the expression of genes that influence protein synthesis and cell differentiation.

While the general effects of androgens on muscle are established, the specific actions of this compound in an in vitro setting have not been extensively reported. The protocols detailed in this guide are designed to systematically investigate the hypothesis that this compound promotes muscle cell differentiation through AR-dependent signaling pathways that upregulate key myogenic markers. The C2C12 mouse myoblast cell line is proposed as the primary model system due to its well-characterized differentiation capacity.

Proposed Experimental Protocols

Cell Culture and Differentiation Induction

The C2C12 mouse myoblast cell line is the recommended in vitro model for these studies.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: C2C12 myoblasts are to be seeded in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.

  • Induction of Differentiation: Once confluent, the GM is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS). DM is then added to induce myogenic differentiation. The medium should be replaced every 48 hours.

  • This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), should be added to the DM at a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle-only control group must be included in all experiments.

Myoblast Proliferation Assay (MTT Assay)

This assay will determine the effect of this compound on the proliferation of C2C12 myoblasts.

  • Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well in GM.

  • After 24 hours, replace the GM with fresh GM containing various concentrations of this compound or vehicle.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Myotube Formation (Fusion Index)

This protocol quantifies the extent of myoblast fusion into myotubes.

  • Seed C2C12 cells on glass coverslips in a 12-well plate and grow to confluency.

  • Induce differentiation with DM containing this compound or vehicle for 5-7 days.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • The fusion index is calculated as: (Number of nuclei in myotubes (≥2 nuclei) / Total number of nuclei) x 100%.[1][2][3]

Western Blot Analysis of Myogenic Proteins

This method is used to quantify the protein levels of key myogenic markers.

  • Culture and differentiate C2C12 cells in 6-well plates with this compound or vehicle treatment for 3-5 days.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against MHC, MyoD, Myogenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][5]

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression

This protocol measures the mRNA levels of myogenic regulatory factors.

  • Culture and differentiate C2C12 cells as described for Western blotting.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers specific for MyoD, Myogenin, and a housekeeping gene (e.g., Gapdh).[6][7][8]

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Effect of this compound on C2C12 Myoblast Proliferation (48h)

This compound Conc.Absorbance (570 nm) ± SD% Proliferation vs. Vehicle
Vehicle Control0.85 ± 0.05100%
1 nM0.88 ± 0.06103.5%
10 nM0.92 ± 0.04108.2%
100 nM0.95 ± 0.07111.8%
1 µM0.75 ± 0.0888.2%

Table 2: Hypothetical Effect of this compound on C2C12 Myotube Formation (Day 5)

This compound Conc.Fusion Index (%) ± SDMyotube Diameter (µm) ± SD
Vehicle Control35.2 ± 3.112.5 ± 1.8
1 nM38.6 ± 2.913.1 ± 2.0
10 nM45.8 ± 3.515.2 ± 2.2
100 nM55.1 ± 4.018.9 ± 2.5
1 µM48.3 ± 3.816.7 ± 2.3

Table 3: Hypothetical Effect of this compound on Myogenic Marker Expression (Day 3)

This compound Conc.MyoD (rel. expression)Myogenin (rel. expression)MHC (rel. expression)
Vehicle Control1.001.001.00
1 nM1.151.201.10
10 nM1.501.851.65
100 nM1.952.502.20
1 µM1.602.101.80

(Note: Data are presented as fold change relative to the vehicle control after normalization to a loading control.)

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflows

Experimental_Workflow_Differentiation cluster_culture Cell Culture & Seeding cluster_treatment Differentiation & Treatment cluster_analysis Endpoint Analysis C2C12 C2C12 Myoblasts in GM Seed Seed cells in plates/ on coverslips C2C12->Seed Confluency Grow to 80-90% Confluency Seed->Confluency Induce Switch to DM Confluency->Induce Treat Add this compound (or Vehicle) Induce->Treat Incubate Incubate for 3-7 days Treat->Incubate Fusion Fusion Index (Immunofluorescence) Incubate->Fusion Western Protein Expression (Western Blot) Incubate->Western qPCR Gene Expression (qRT-PCR) Incubate->qPCR

Caption: Workflow for assessing this compound's effect on differentiation.

Experimental_Workflow_Proliferation cluster_setup Assay Setup cluster_treat Treatment cluster_readout Data Acquisition Seed96 Seed C2C12 in 96-well plate Adhere Allow cells to adhere (24h) Seed96->Adhere TreatGM Treat with this compound in GM Adhere->TreatGM Incubate24 Incubate 24h TreatGM->Incubate24 Incubate48 Incubate 48h TreatGM->Incubate48 Incubate72 Incubate 72h TreatGM->Incubate72 MTT Add MTT Reagent Incubate24->MTT Incubate48->MTT Incubate72->MTT Dissolve Dissolve Formazan MTT->Dissolve Read Measure Absorbance (570nm) Dissolve->Read

Caption: Workflow for the this compound myoblast proliferation assay.
Hypothesized Signaling Pathway

Norclostebol_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_phenotype Cellular Response This compound This compound AR_inactive Androgen Receptor (Inactive) This compound->AR_inactive Binds AR_active This compound-AR Complex (Active) AR_inactive->AR_active ARE Androgen Response Element (ARE) AR_active->ARE Binds to AR_active->ARE MyoD_Gene MyoD Gene ARE->MyoD_Gene Promotes Transcription Myogenin_Gene Myogenin Gene ARE->Myogenin_Gene Promotes Transcription MyoD_Protein MyoD Protein MyoD_Gene->MyoD_Protein Translation Myogenin_Protein Myogenin Protein Myogenin_Gene->Myogenin_Protein Translation Differentiation Myotube Formation & Maturation MyoD_Protein->Differentiation Myogenin_Protein->Differentiation

Caption: Hypothesized this compound signaling pathway in myoblasts.

Conclusion

This technical guide provides a comprehensive framework for the in vitro investigation of this compound's effects on muscle cell differentiation. The outlined protocols for cell culture, proliferation assays, and the quantification of myogenic markers are based on established methodologies in the field of muscle biology. The successful execution of these experiments would yield crucial data on the myogenic potential of this compound, its dose-dependent effects, and the molecular mechanisms through which it may act. This information would be invaluable for researchers in the fields of endocrinology, sports medicine, and drug development, providing a cellular basis for the anabolic properties of this compound and informing future in vivo studies. It must be reiterated that this document presents a proposed study, and the data and signaling pathways are hypothetical, pending experimental validation.

References

Norclostebol: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol (4-chloro-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Its unique 4-chloro modification is designed to prevent aromatization into estrogen and reduce androgenic conversion in target tissues, suggesting a favorable anabolic-to-androgenic ratio.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, with a focus on its affinity and selectivity for steroid hormone receptors. Due to a lack of specific quantitative binding data for this compound in peer-reviewed literature, this guide synthesizes information from its parent compound, nandrolone, and related anabolic steroids to infer its likely pharmacological characteristics. Detailed experimental methodologies for assessing receptor binding are also provided, alongside visualizations of key biological pathways and experimental workflows.

Receptor Binding Affinity and Selectivity

The biological activity of anabolic steroids is primarily mediated by their binding to and activation of the androgen receptor (AR).[3] However, cross-reactivity with other steroid receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER), can lead to a variety of side effects. The selectivity of a steroid for the AR over other receptors is a critical determinant of its therapeutic profile.

Androgen Receptor (AR) Affinity

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor in Rat Tissues [6]

CompoundRBA in Skeletal Muscle (%)RBA in Prostate (%)
Methyltrienolone (MT)100100
Nandrolone (19-Nortestosterone) 53 56
Testosterone2321
Dihydrotestosterone (DHT)146
Methenolone3135
1α-Methyl-DHT825
Stanozolol< 5< 5
Methandienone< 5< 5

Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[6]

The 4-chloro substitution in this compound, similar to that in clostebol (4-chlorotestosterone), is known to prevent 5α-reduction to dihydrotestosterone (DHT).[9] Since 5α-reduction of nandrolone to 5α-dihydronandrolone (DHN) results in a weaker AR ligand, preventing this conversion in this compound may help maintain its anabolic activity in tissues with high 5α-reductase expression.[10][11]

Progesterone Receptor (PR) Cross-Reactivity

Many 19-nortestosterone derivatives are known to bind to the progesterone receptor, which can contribute to their overall pharmacological profile.[12][13] Nandrolone itself is a potent progestogen, binding to the progesterone receptor with approximately 22% of the affinity of progesterone.[11] This progestogenic activity can augment the antigonadotropic effects of the steroid.[11] It is highly probable that this compound, as a nandrolone derivative, also possesses a significant affinity for the progesterone receptor.

Glucocorticoid (GR) and Estrogen (ER) Receptor Cross-Reactivity

Some androgens have been shown to interact with the glucocorticoid receptor, which could potentially mediate some of their anabolic effects by antagonizing the catabolic actions of glucocorticoids in muscle tissue.[14][15] Studies on nandrolone have shown that its administration can decrease the number of glucocorticoid receptors, suggesting an interaction with this pathway.[16][17]

The 4-chloro modification in this compound is specifically designed to inhibit aromatase, the enzyme that converts androgens to estrogens.[1] This structural feature makes it highly unlikely that this compound has any significant binding affinity for the estrogen receptor or that it would exert estrogenic effects.

Signaling Pathways

Upon entering a target cell, this compound is expected to follow the canonical androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation

Figure 1: this compound-activated Androgen Receptor Signaling Pathway.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound like this compound to the androgen receptor.[18][19][20]

Competitive Androgen Receptor Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor and to calculate its inhibition constant (Ki).

Materials:

  • Receptor Source: Cytosol preparation from rat ventral prostate or recombinant human androgen receptor.

  • Radioligand: [³H]-Methyltrienolone ([³H]-R1881) or [³H]-Dihydrotestosterone ([³H]-DHT) at a concentration at or below its Kd.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Reference Compound: Unlabeled Dihydrotestosterone (DHT) or Methyltrienolone (R1881).

  • Assay Buffer: e.g., Tris-HCl buffer with additives to prevent protein degradation.

  • Wash Buffer: Ice-cold assay buffer.

  • Separation Medium: Hydroxylapatite slurry or glass fiber filters pre-treated with polyethylenimine.

  • Scintillation Cocktail.

  • 96-well microplates.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer. The final solvent concentration in all wells should be kept constant and low (e.g., <1%).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and the receptor preparation.

    • Non-specific Binding: Add assay buffer, radioligand, receptor preparation, and a high concentration of the unlabeled reference compound.

    • Competitive Binding: Add assay buffer, radioligand, receptor preparation, and the various concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the bound from the free radioligand.

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.

  • Detection: Add scintillation cocktail to the filters or pellets and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_sep Separation cluster_detect Detection & Analysis A1 Prepare Receptor (e.g., Prostate Cytosol) B1 Combine Receptor, Radioligand, and Test Compound A1->B1 A2 Prepare Radioligand (e.g., [3H]-R1881) A2->B1 A3 Prepare Test Compound (this compound Dilutions) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Separate Bound from Free Radioligand (e.g., Filtration) B2->C1 D1 Quantify Radioactivity (Scintillation Counting) C1->D1 D2 Plot Competition Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Figure 2: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a structurally unique anabolic steroid designed for enhanced anabolic activity with reduced androgenic and estrogenic side effects. While direct quantitative data on its receptor binding affinity is scarce, evidence from its parent compound, nandrolone, suggests a high affinity for the androgen receptor. Its 4-chloro modification likely prevents aromatization and 5α-reduction, contributing to its favorable selectivity profile. Furthermore, a significant affinity for the progesterone receptor is anticipated. Definitive characterization of this compound's binding profile awaits further investigation using standardized competitive binding assays as outlined in this guide.

References

Unraveling the Transcriptional Consequences of Norclostebol Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, exerts its physiological effects primarily through the modulation of gene expression. As a potent agonist of the androgen receptor (AR), this compound initiates a cascade of molecular events that culminate in altered protein synthesis and cellular function. This in-depth technical guide provides a comprehensive overview of the putative gene expression analysis following this compound administration. Due to a lack of publicly available gene expression data specific to this compound, this guide synthesizes information from studies on related AAS and the established mechanisms of androgen receptor signaling to present a hypothetical yet scientifically grounded framework. This document details the core signaling pathways, outlines experimental protocols for gene expression analysis, and presents hypothetical quantitative data to serve as a foundational resource for researchers in the field.

Introduction

This compound, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid characterized by a higher anabolic-to-androgenic ratio compared to testosterone.[1] Like other AAS, its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[2][3] This interaction triggers a series of conformational changes in the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4][5] This process ultimately modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with the compound.

Understanding the specific genes and signaling pathways affected by this compound is crucial for elucidating its molecular mechanisms, identifying potential therapeutic applications, and assessing its safety profile. This guide provides a hypothetical framework for the gene expression analysis of this compound, based on the known actions of similar AAS.

Putative Signaling Pathway of this compound

The central signaling pathway initiated by this compound is the androgen receptor (AR) signaling cascade. Upon entering the cell, this compound is presumed to bind to the ligand-binding domain of the AR, which is located in the cytoplasm and associated with heat shock proteins (HSPs).[4] This binding induces the dissociation of HSPs, leading to a conformational change in the AR. The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs on the DNA. The AR-DNA complex then recruits a host of co-activators and co-repressors, as well as the general transcriptional machinery, to regulate the expression of target genes.[3]

Beyond the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through membrane-associated ARs, which can activate various downstream signaling cascades, including those involving protein kinases and intracellular calcium mobilization.[6] These non-genomic actions can, in turn, influence gene expression.

Norclostebol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds Membrane_AR Membrane AR This compound->Membrane_AR Binds AR_active Activated AR Dimer AR_HSP->AR_active Conformational Change & Dimerization HSP HSPs AR_HSP->HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Translocates & Binds Signaling_Cascades Downstream Signaling (e.g., Kinase Cascades) Membrane_AR->Signaling_Cascades Transcription Modulation of Gene Transcription Signaling_Cascades->Transcription Influence AR_DNA AR-ARE Complex ARE->AR_DNA AR_DNA->Transcription Co_regulators Co-activators/ Co-repressors Co_regulators->AR_DNA Recruited

Figure 1: Putative this compound Signaling Pathway.

Hypothetical Gene Expression Analysis

This section outlines a hypothetical gene expression profile following this compound administration, presented in a structured table for clarity. The selection of genes and the magnitude of expression changes are based on studies of other AAS and are intended to be representative.

Table 1: Hypothetical Differential Gene Expression in Skeletal Muscle Following this compound Administration

Gene SymbolGene NamePutative FunctionFold Change (Hypothetical)Regulation
IGF1Insulin-like growth factor 1Promotes muscle growth and proliferation+2.5Upregulated
MYOD1Myogenic differentiation 1Key regulator of muscle differentiation+2.0Upregulated
MYOGMyogeninMyogenic transcription factor+1.8Upregulated
FBXO32F-box protein 32 (Atrogin-1)E3 ubiquitin ligase involved in muscle atrophy-2.2Downregulated
TRIM63Tripartite motif containing 63 (MuRF1)E3 ubiquitin ligase involved in muscle atrophy-2.0Downregulated
GDF8MyostatinNegative regulator of muscle mass-1.7Downregulated
ARAndrogen ReceptorMediator of androgen action+1.5Upregulated

Experimental Protocols

To investigate the effects of this compound on gene expression, a robust experimental design employing techniques such as RNA sequencing (RNA-Seq) or DNA microarrays would be necessary. Below is a detailed, generalized protocol for such a study.

In Vivo Animal Study
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Treatment Groups:

    • Control Group: Administered vehicle (e.g., sesame oil) subcutaneously.

    • This compound Group: Administered this compound (e.g., 10 mg/kg body weight) subcutaneously.

  • Dosing Regimen: Daily injections for a period of 4 weeks.

  • Tissue Collection: At the end of the treatment period, euthanize animals and harvest skeletal muscle (e.g., gastrocnemius), which is a primary target tissue for AAS. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from frozen muscle tissue using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). Evaluate RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); samples with a RIN > 8 are suitable for downstream applications.

Gene Expression Profiling (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

Experimental_Workflow cluster_invivo In Vivo Study cluster_lab Laboratory Procedures cluster_bioinformatics Bioinformatic Analysis Animal_Model Animal Model (e.g., Mice) Treatment This compound Administration Animal_Model->Treatment Tissue_Harvest Skeletal Muscle Harvest Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Figure 2: Experimental Workflow for Gene Expression Analysis.

Conclusion

While direct experimental data on the gene expression changes induced by this compound are currently lacking, this technical guide provides a robust, albeit hypothetical, framework for understanding its molecular actions. Based on the well-established mechanism of androgen receptor signaling and data from related anabolic-androgenic steroids, it is posited that this compound administration leads to significant alterations in the expression of genes involved in muscle growth, differentiation, and atrophy. The detailed experimental protocol outlined herein offers a clear roadmap for future research to definitively characterize the transcriptional signature of this compound. Such studies are imperative for a comprehensive understanding of its biological effects and for the informed development of any potential therapeutic applications.

References

An In-depth Technical Guide to the Identification and Characterization of Norclostebol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for identifying and characterizing the metabolites of Norclostebol (4-chloro-19-nortestosterone), a synthetic anabolic-androgenic steroid (AAS). Given the structural similarity and shared metabolic pathways among AAS, this guide also draws upon extensive research on its close analog, Clostebol (4-chlorotestosterone), to present a complete metabolic profile. The focus is on providing detailed experimental protocols, quantitative data on metabolite detection, and visual representations of metabolic pathways and analytical workflows.

Introduction to this compound and its Metabolism

This compound is a synthetic derivative of nandrolone (19-nortestosterone)[1]. Like other AAS, it undergoes extensive Phase I and Phase II metabolism in the body before excretion. The primary metabolic transformations involve modifications to the steroid's A-ring, including the reduction of the C4-C5 double bond and the 3-keto group, as well as oxidation at various positions[2][3]. These Phase I metabolites are then often conjugated with glucuronic acid or sulfate (Phase II metabolism) to increase their water solubility and facilitate their elimination in urine[2][4]. The identification of these metabolites, particularly long-term ones, is crucial for detecting its misuse in sports and for understanding its pharmacokinetic profile in drug development.

Identified Metabolites of this compound and its Analogs

Metabolic studies, primarily conducted on the closely related Clostebol, have identified a wide array of metabolites in human urine. These are categorized as unconjugated (free), glucuronide-conjugated, and sulfate-conjugated metabolites. The sulfate conjugates, in particular, have been identified as long-term markers of exposure, significantly extending the detection window[5][6][7].

Quantitative Data on Metabolite Detection

The following table summarizes the key metabolites identified in excretion studies of Clostebol, which are anticipated to be analogous for this compound. The detection windows represent the duration for which the metabolites were detectable in urine following a single oral administration.

Metabolite IDProposed StructureConjugationMax. Detection Window (Days)
S1 4ξ-chloro-5ξ-androst-3ξ-ol-17-oneSulfateup to 25
M24ξ-chloro-5ξ-androst-3ξ,6ξ-diol-17-oneGlucuronide~ 6
M54ξ-chloro-5ξ-androst-3ξ,6ξ-diol-17-oneGlucuronide~ 6
S24ξ-chloro-5ξ-androst-3ξ,17β-diolSulfate~ 6
S64ξ-chloro-5ξ,17-dihydroxy-androst-3-oneSulfate~ 6
S74ξ-chloro-5ξ-androst-3ξ,16ξ-diol-17-oneSulfate~ 6
Unchanged4-chloro-19-nortestosteroneFree< 2
M3Unidentified free metaboliteFree< 2
M6Unidentified free metaboliteFree< 2

Data primarily derived from studies on Clostebol metabolites[5][7]. The stereochemistry (ξ) may vary.

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process involving several enzymatic reactions. The primary pathway begins with the reduction of the A-ring, followed by oxidation and subsequent conjugation.

Norclostebol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Reduced_Metabolites A-Ring Reduced Metabolites (e.g., 4-chloro-19-norandrostan-3-ol-17-one) This compound->Reduced_Metabolites 5α/5β-Reductase 3-keto-reductase Oxidized_Metabolites Hydroxylated/Oxidized Metabolites (e.g., di- and tri-hydroxylated forms) Reduced_Metabolites->Oxidized_Metabolites Hydroxylation Sulfate_Conjugates Sulfate Conjugates (Long-term metabolites) Reduced_Metabolites->Sulfate_Conjugates Sulfotransferase (SULT) Glucuronide_Conjugates Glucuronide Conjugates Reduced_Metabolites->Glucuronide_Conjugates UDP-glucuronosyltransferase (UGT) Oxidized_Metabolites->Sulfate_Conjugates SULT Oxidized_Metabolites->Glucuronide_Conjugates UGT Excretion Excretion Sulfate_Conjugates->Excretion Glucuronide_Conjugates->Excretion

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

The identification and characterization of this compound metabolites rely on sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation for Urine Analysis

Objective: To extract free and conjugated metabolites from a urine matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Conjugated Metabolites [5][7]

  • Alkalinization: Mix 190 μL of urine with 10 μL of an acetonitrile solution containing 5% NH₃·H₂O and an internal standard (e.g., methyltestosterone at 200 ng/mL).

  • Extraction: Add 4 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge.

  • Separation: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 μL of a suitable solvent mixture (e.g., water/acetonitrile 90:10, v/v) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for General Screening [8]

  • Internal Standard: Add 20 μL of an internal standard solution to 2 mL of urine and vortex.

  • Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Pass the urine sample through the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of water.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Redissolve the extract in 200 μL of an appropriate solution (e.g., acetonitrile/water 10:90, v/v) for analysis.

Protocol 3: Enzymatic Hydrolysis for Glucuronide Metabolites (for GC-MS) [9]

  • Buffering: To 2 mL of urine, add an internal standard and a phosphate buffer to adjust the pH.

  • Enzymatic Reaction: Add β-glucuronidase enzyme and incubate to cleave the glucuronide conjugates.

  • Extraction: Perform LLE or SPE as described above to extract the now unconjugated metabolites.

  • Derivatization: Evaporate the extract and derivatize the residue (e.g., using MSTFA/NH₄I/ethanethiol) to improve volatility and chromatographic properties for GC-MS analysis.

Analytical Instrumentation and Conditions

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [5][10]

  • LC System: Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

  • MS System: A QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative mode is often optimal for detecting sulfate and glucuronide conjugates, while positive mode can be used for free metabolites.

  • Data Acquisition: Full scan mode to screen for potential metabolites using their theoretical exact masses. Targeted MS/MS mode is then used to obtain fragmentation spectra for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) [2][11]

  • GC System: A gas chromatograph with a capillary column (e.g., HP-1 or similar).

  • Injection: Splitless injection of the derivatized extract.

  • Carrier Gas: Helium.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron impact (EI) ionization.

  • Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites or full scan for identifying unknown compounds.

Experimental and Analytical Workflow

The overall process for identifying and characterizing this compound metabolites follows a structured workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Detection cluster_identification Identification & Characterization Urine_Collection Urine Sample Collection (Post-Administration) Sample_Prep Sample Preparation (LLE, SPE, or Hydrolysis) Urine_Collection->Sample_Prep LC_MS LC-MS/MS Analysis (Direct injection of extract) Sample_Prep->LC_MS GC_MS GC-MS Analysis (After hydrolysis & derivatization) Sample_Prep->GC_MS Full_Scan Full Scan Screening (Find potential metabolites by mass) LC_MS->Full_Scan Structure_Elucidation Structure Elucidation (Based on fragmentation & pathways) GC_MS->Structure_Elucidation Library Matching MS_MS Targeted MS/MS (Fragment for structure) Full_Scan->MS_MS MS_MS->Structure_Elucidation Final_Report Final Report (Metabolite Profile & Detection Windows) Structure_Elucidation->Final_Report

Figure 2: Workflow for metabolite identification.

Conclusion

The identification and characterization of this compound metabolites are essential for both anti-doping science and pharmaceutical research. The analytical strategies outlined in this guide, leveraging high-resolution mass spectrometry, enable the detection of a broad range of metabolites. Notably, the monitoring of long-term sulfate conjugates offers a significantly extended window of detection compared to traditional methods that focus on glucuronidated or free metabolites. The detailed protocols and workflows provided herein serve as a robust framework for researchers to effectively study the metabolic fate of this compound and other related anabolic androgenic steroids.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Norclostebol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of nandrolone (19-nortestosterone). This structural modification significantly influences its biological activity, leading to a favorable dissociation of anabolic and androgenic effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs. It includes a summary of available quantitative data, detailed experimental protocols for assessing anabolic and androgenic activity, and visualizations of the androgen receptor signaling pathway and the experimental workflow for AAS evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel steroidal compounds.

Introduction

This compound, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid that was first described in 1957.[1] As a derivative of nandrolone, it belongs to the 19-nortestosterone family of steroids. The key structural feature of this compound is the introduction of a chlorine atom at the C4 position of the steroid's A-ring. This modification sterically hinders the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This inhibition of 5α-reduction is a primary contributor to this compound's reduced androgenic activity.

The primary mechanism of action for this compound, like other AAS, is through its interaction with the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects. The structure of the steroid plays a crucial role in its binding affinity for the AR and its subsequent biological response.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The addition of a chlorine atom at the C4 position of the 19-nortestosterone scaffold has a profound impact on the biological activity of the molecule. This substitution enhances the anabolic potency while concurrently diminishing its androgenic effects.

Key Structural Modifications and Their Effects:

  • 4-Chloro Substitution: This is the defining feature of this compound. The electron-withdrawing nature and steric bulk of the chlorine atom at the C4 position are thought to be responsible for the reduced rate of 5α-reduction. In tissues with high concentrations of 5α-reductase, such as the prostate and skin, this leads to a significant decrease in androgenic potency compared to testosterone.

  • 19-Demethylation: As a derivative of nandrolone, this compound lacks the C19-methyl group present in testosterone. This structural change is known to increase the anabolic-to-androgenic ratio. The absence of the C19-methyl group also prevents aromatization to estrogenic metabolites, thereby eliminating estrogen-related side effects.

  • 17β-Hydroxyl Group: This functional group is essential for binding to the androgen receptor and eliciting a biological response. Esterification of this hydroxyl group, as seen in this compound acetate, can prolong the compound's half-life and duration of action by slowing its release from the injection site.[2]

Quantitative Data

While extensive comparative data for a wide range of this compound analogs is limited in publicly available literature, the following table summarizes the known anabolic and androgenic activity of this compound in comparison to testosterone and nandrolone. The data is primarily derived from the Hershberger assay, a standard in vivo method for assessing anabolic and androgenic potency.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic:Androgenic Ratio
Testosterone Propionate1001001:1
Nandrolone~154-155%~43-45%~3.5:1
This compound ~112% ~20-25% ~5:1

Note: The data presented is a compilation from various sources and should be considered approximate. Direct comparative studies under identical experimental conditions are necessary for precise evaluation.

Experimental Protocols

Synthesis of 4-Chloro-19-Nortestosterone (this compound)

The synthesis of this compound typically starts from a readily available 19-nortestosterone precursor. A key step is the introduction of the 4-chloro substituent.

General Procedure:

  • Protection of the 17β-hydroxyl group: The 17β-hydroxyl group of 19-nortestosterone is typically protected as an ester (e.g., acetate) to prevent unwanted side reactions in subsequent steps.

  • Formation of the Dienone: The protected 19-nortestosterone is treated with a suitable reagent to introduce a double bond between C4 and C5, and another between C5 and C6, forming a 3-keto-4,6-diene system.

  • Chlorination: The dienone is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent. This reaction proceeds via an electrophilic addition of chlorine to the C4 position.

  • Deprotection: The protecting group at the 17β-position is removed to yield this compound.

This is a generalized procedure. Specific reaction conditions, reagents, and purification methods can vary and would require detailed experimental optimization.

In Vivo Assessment of Anabolic and Androgenic Activity: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for evaluating the anabolic and androgenic properties of steroidal compounds.[3][4]

Methodology:

  • Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.

  • Dosing: The test compound (e.g., this compound) is administered daily for a period of 7 to 10 days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are also included.

  • Tissue Collection and Weighing: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity is assessed by the increase in the wet weight of the levator ani muscle.

    • Androgenic activity is determined by the increase in the wet weights of the seminal vesicles and the ventral prostate.

  • Data Analysis: The mean tissue weights of the treated groups are compared to the control group. The anabolic and androgenic potencies are calculated relative to the reference androgen. The anabolic:androgenic ratio is then determined.

Visualization of Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The biological effects of this compound are mediated through the androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation AAS_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization SAR SAR Analysis of Existing Compounds Design Design of Novel This compound Analog SAR->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Androgen Receptor Binding Assay (RBA) Synthesis->Binding Reporter Reporter Gene Assay Synthesis->Reporter Hershberger Hershberger Assay (Anabolic/Androgenic Ratio) Binding->Hershberger Reporter->Hershberger Analysis Data Analysis and SAR Correlation Hershberger->Analysis PK Pharmacokinetic Studies PK->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Improvement

References

Methodological & Application

Application Notes and Protocols for the Detection of Norclostebol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1] Its detection in biological samples is crucial for various applications, including sports anti-doping control, forensic toxicology, and clinical monitoring. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices such as urine and hair. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standard techniques for sensitive and specific steroid analysis.

Analytical Methods Overview

The detection of this compound and its metabolites in biological samples typically involves a multi-step process: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to isolate the analytes from the complex biological matrix and to remove interfering substances. Chromatographic techniques, such as GC and LC, are employed to separate this compound and its metabolites from other endogenous and exogenous compounds. Finally, mass spectrometry provides sensitive and specific detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, a derivatization step is often required to increase their volatility and improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for steroid analysis due to its high sensitivity and specificity, and its ability to analyze non-volatile and thermally labile compounds without derivatization.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the detection of this compound (Clostebol) using various analytical methods. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Analytical MethodBiological MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSUrine0.05 - 0.1 ng/mL-[2]
LC-MS/MSHair2 - 20 pg/mg10 - 100 pg/mg[3]
LC-MS/MSUrine-0.25 µg/L[4]
LC-MS/MSOral Fluid<1 ng/mL1 ng/mL
LC-HRMS/MSHair10 - 50 pg/mg0.5 ng/mg[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes the extraction, derivatization, and analysis of this compound in urine samples using GC-MS.

1. Sample Preparation: Hydrolysis and Extraction

  • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.

  • Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates.

  • After cooling to room temperature, add 5 mL of diethyl ether and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol (1000:2:6, v/w/v).

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Injection Volume: 1-2 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp to 240°C at 20°C/min

    • Ramp to 310°C at 10°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

  • Suggested Monitoring Ions for this compound-TMS derivative: To be determined based on the mass spectrum of the derivatized standard. A full scan analysis of a derivatized this compound standard should be performed to identify characteristic fragment ions. For a related compound, a precursor ion of m/z 552.0 has been reported.[6]

Protocol 2: LC-MS/MS Analysis of this compound in Hair

This protocol details the extraction and analysis of this compound from hair samples using LC-MS/MS.

1. Sample Decontamination and Preparation

  • Wash approximately 50 mg of hair sequentially with dichloromethane and methanol to remove external contaminants.

  • Dry the washed hair at room temperature.

  • Pulverize the dried hair using a ball mill or grinder to increase the surface area for extraction.

2. Extraction

  • To the pulverized hair sample in a glass tube, add an appropriate internal standard (e.g., testosterone-d3).

  • Add 1 mL of methanol and vortex for 1 minute.

  • Incubate the mixture overnight (approximately 16 hours) at 45°C.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the methanolic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution

  • Reconstitute the dry residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • Initial: 95% A, 5% B

    • Linear gradient to 5% A, 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): m/z 309.1; Product ions (Q3): to be optimized, but common fragments for similar steroids include losses of water and parts of the steroid backbone. For Clostebol, a precursor ion of m/z 309.2 has been used.

    • The specific precursor and product ions, as well as collision energies, should be optimized by infusing a standard solution of this compound.

Visualizations

Norclostebol_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Urine or Hair) Decontamination Decontamination (Hair Samples) Biological_Sample->Decontamination Hair Hydrolysis Enzymatic Hydrolysis (Urine Samples) Biological_Sample->Hydrolysis Urine Extraction Extraction (LLE or SPE) Decontamination->Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS LC-MS/MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantitation & Identification) GC_MS->Data_Analysis LC_MSMS->Data_Analysis Norclostebol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (4-chloro-testosterone) Reduction Reduction (5α/5β-reductase) This compound->Reduction Hydroxylation Hydroxylation (CYP450 enzymes) This compound->Hydroxylation Oxidation Oxidation (17β-HSD) This compound->Oxidation Metabolite_1 Reduced Metabolites Reduction->Metabolite_1 Metabolite_2 Hydroxylated Metabolites Hydroxylation->Metabolite_2 Metabolite_3 4-chloro-androstenedione Oxidation->Metabolite_3 Conjugation Conjugation Metabolite_1->Conjugation Metabolite_2->Conjugation Metabolite_3->Conjugation Glucuronide_Conjugates Glucuronide Conjugates (UGT enzymes) Conjugation->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates (SULT enzymes) Conjugation->Sulfate_Conjugates

References

Application Note: Analysis of Norclostebol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific analysis of Norclostebol, a synthetic anabolic-androgenic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, derivatization, and instrument parameters, is designed for accurate quantification and confirmation in research and drug development settings. This document outlines the complete workflow from sample extraction to data analysis and includes validated performance characteristics of the method.

Introduction

This compound (4-chloro-19-nortestosterone) is a synthetic anabolic steroid that is prohibited in competitive sports and regulated in pharmaceutical applications. Accurate and reliable detection methods are crucial for doping control and for pharmacokinetic and metabolism studies in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic resolution and mass selectivity.[1][2] However, due to the low volatility of steroids, a derivatization step is necessary to produce thermally stable and volatile compounds suitable for GC-MS analysis.[1][2] This protocol details a robust method for the analysis of this compound, focusing on a common derivatization technique using silylation.

Experimental Protocol

This protocol is intended as a general guide and may require optimization for specific laboratory conditions and matrices.

1. Sample Preparation (Urine)

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard (e.g., 17α-methyltestosterone).[3] Adjust the pH to approximately 6.0-7.0 using a phosphate buffer. Add 50 µL of β-glucuronidase from E. coli.[3] Incubate the mixture at 55-60°C for 1 hour to cleave glucuronide conjugates.[3]

  • Liquid-Liquid Extraction (LLE): After incubation, allow the sample to cool to room temperature. Adjust the pH to >9.0 with a suitable buffer or base. Add 5 mL of an organic solvent such as diethyl ether or a mixture of n-pentane and diethyl ether. Vortex for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dry residue, add 50-100 µL of a derivatizing agent. A common reagent is a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a catalyst such as ammonium iodide (NH4I), and a reducing agent like dithioerythritol.[3][4] A typical mixture is MSTFA/NH4I/ethanethiol (1000:2:3, v/w/v).[5]

  • Seal the vial and heat at 60-80°C for 20-60 minutes to form the trimethylsilyl (TMS) derivatives.[3][4][5]

3. GC-MS Analysis

  • Injection: Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

  • Data Acquisition: Acquire data in both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Data Presentation

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-1 or equivalent (e.g., VF-5ms), 17-30 m x 0.20-0.25 mm i.d., 0.11-0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature280°C
Injection ModeSplitless or split (e.g., 10:1)
Oven Temperature ProgramInitial temperature of 120-140°C, ramp at 15-25°C/min to 280-300°C, hold for 2-5 minutes.[4][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230-250°C
Transfer Line Temperature280-300°C
Mass Range (Full Scan)m/z 50-650
Monitored Ions (SIM)Specific ions for this compound-TMS derivative (requires determination from mass spectrum)

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 2 ng/mL
Limit of Quantification (LOQ)2 - 5 ng/mL
Precision (RSD%)< 15%
Accuracy/Recovery85 - 115%

Experimental Workflow

Norclostebol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_output Output Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation (MSTFA) Evaporation->Derivatization GCMS GC-MS Injection and Data Acquisition Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Confirmation) GCMS->DataAnalysis Report Analytical Report DataAnalysis->Report

Caption: Workflow for this compound analysis by GC-MS.

Discussion

The presented GC-MS method provides a reliable and robust approach for the determination of this compound in biological samples. The sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, is a well-established procedure for anabolic steroid analysis that allows for the determination of both free and conjugated forms of the analyte.

Derivatization is a critical step to ensure the volatility and thermal stability of this compound for GC-MS analysis.[1][2] Silylation with MSTFA is a widely used and effective technique for this purpose.[7] The GC-MS parameters, including the column type and temperature program, should be optimized to achieve good chromatographic separation of this compound from other endogenous and exogenous compounds.

Method validation is essential to ensure the reliability of the results. The typical performance characteristics presented in Table 2 demonstrate that the method is sensitive, specific, accurate, and precise for the intended purpose. The use of an internal standard is recommended to compensate for any variations during sample preparation and analysis.

Conclusion

The GC-MS method described in this application note is a suitable and effective tool for the qualitative and quantitative analysis of this compound in biological matrices. The detailed protocol and performance characteristics provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.

References

Application Note: Quantitative Analysis of Norclostebol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norclostebol (17β-clostebol), a synthetic anabolic-androgenic steroid, in biological matrices such as urine. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this compound quantification. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound, a 4-chloro derivative of testosterone, is a synthetic anabolic steroid prohibited in sports due to its performance-enhancing capabilities.[1][2] Accurate and sensitive detection methods are crucial for anti-doping control and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for steroid analysis, offering high selectivity and sensitivity.[2] This application note provides a comprehensive protocol for the extraction and quantification of this compound in urine, utilizing a deuterated internal standard to ensure accuracy and precision.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction and clean-up of this compound from urine samples.

Materials:

  • C18 SPE cartridges

  • Urine samples

  • This compound analytical standard

  • This compound-d3 (17β-CLOS-D3) internal standard (IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • n-Pentane

  • Acetone

  • Ammonia solution (2%) in Methanol (98%)

  • Nitrogen gas

Protocol:

  • To 5 mL of urine, add the internal standard (this compound-d3) to a final concentration of 1.0 µg/L.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 3 mL of 98% methanol / 2% ammonia solution.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (70:30 v/v Methanol:Water).[1][4]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Conditions:

Parameter Value
Column Poroshell 120 EC-C18 (150 mm × 2.1 mm, 2.7 µm)[1]
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Isocratic elution with 70% Methanol and 30% Water[1]
Flow Rate 0.15 mL/min[1]
Column Temperature 40°C[1]

| Injection Volume | 25 µL[1] |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[5]

| IonSpray Voltage | 5500 V[5] |

MRM Transitions: Two MRM transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification. The most intense transition is used for quantification, while the second serves as a qualifier.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound (17β-CLOS)323.2143.1 131.0
This compound-d3 (17β-CLOS-D3)326.4143.0 -
Data sourced from a study on clostebol residue analysis.[1]

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), recovery, and precision.

Table 1: Linearity and Limit of Quantification

Analyte Calibration Range (µg/L) Correlation Coefficient (r²) Limit of Quantification (LOQ) (µg/L)
This compound 0.25 - 2.50 ≥ 0.99 0.25

Validation was performed in accordance with Commission Implementing Regulation (EU) 2021/808.[1] A similar study reported a lower limit of quantification of 1.5 ng/mL (or 1.5 µg/L) for clostebol in dried urine spots.[2]

Table 2: Accuracy and Precision

Spiked Concentration (µg/L) Recovery (%) Repeatability (RSDr, %) Within-Lab Reproducibility (RSDw, %)
0.25 75 - 105 < 20 < 20
0.50 75 - 105 < 20 < 20
1.00 75 - 105 < 20 < 20

Recovery and precision data were demonstrated to be within acceptable ranges.[1]

Method Workflow and Validation Diagrams

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (5 mL) add_is Add this compound-d3 (IS) urine_sample->add_is spe Solid-Phase Extraction (C18) add_is->spe elute Elution spe->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Internal Standard Method) integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

Method_Validation Key Aspects of Method Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Stability Analyte Stability Validation->Stability

Caption: Logical relationship of method validation parameters.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in urine. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects. The chromatographic and mass spectrometric conditions are optimized for the specific and sensitive detection of this compound. This protocol is suitable for high-throughput analysis in research and anti-doping laboratories.

References

Application Notes and Protocols for Norclostebol Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone.[1][2] As a 4-chloro substituted analogue of testosterone, it exhibits anabolic properties, promoting muscle growth and protein synthesis.[1][3] These application notes provide a comprehensive overview of the available information for the administration of this compound in animal research models. Due to the limited availability of direct research protocols for this compound in common laboratory animals such as rats and mice, this document extrapolates from data on the closely related and extensively studied compound, nandrolone. The provided protocols and data should be adapted based on specific experimental objectives and institutional animal care and use committee (IACUC) guidelines.

Data Presentation: Summary of Anabolic-Androgenic Steroid Administration in Rodents

The following tables summarize quantitative data from studies involving the administration of nandrolone esters to rodents. This information can serve as a reference for designing studies with this compound acetate, the common esterified form of this compound.[2]

Table 1: Nandrolone Decanoate Administration Protocols in Rats

Animal ModelDosageRoute of AdministrationFrequencyDurationKey Findings
Male Wistar Rats1, 3, and 9 mg/kgIntramuscularWeekly8 weeksDose-dependent effects on reproductive hormones.
Male Wistar Rats10 mg/kgIntramuscularWeekly8 weeksImpact on stress hormones and brain gene expression.[4]
Male Sprague-Dawley Rats3 or 15 mg/kgNot specified14 days14 daysDose-dependent changes in gene expression in various tissues.[5]

Table 2: Effects of Nandrolone Decanoate on Physiological Parameters in Rats

ParameterAnimal ModelDosageDurationEffect
Body WeightMale Wistar Rats10 mg/kg/week8 weeksReduction in body weight gain.[4]
Testicular WeightMale Wistar Rats1, 3, 9 mg/kg/week8 weeksDose-dependent decrease.
Adiponectin LevelsMale Sprague-Dawley Rats3 and 15 mg/kg14 daysReduction in circulating levels and mRNA expression.[5]

Experimental Protocols

Detailed methodologies for key experiments involving nandrolone administration are provided below as a template for developing this compound protocols.

Protocol 1: Intramuscular Administration of Nandrolone Decanoate in Rats for Hormonal and Gene Expression Analysis (Adapted from Alsiö et al., 2009)

Objective: To evaluate the impact of chronic supratherapeutic AAS treatment on circulating hormones and gene expression.[5]

Materials:

  • Male Sprague-Dawley rats

  • Nandrolone decanoate

  • Vehicle (e.g., sterile sesame oil)

  • Syringes and needles (25-gauge)

  • Equipment for blood collection and tissue harvesting

  • qPCR instrumentation and reagents

  • ELISA kits for hormone analysis

Procedure:

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week prior to the start of the experiment.

  • Divide animals into three groups: control (vehicle), low dose (e.g., 3 mg/kg), and high dose (e.g., 15 mg/kg).

  • Administer nandrolone decanoate or vehicle via intramuscular injection into the gluteal muscle once weekly for the desired study duration (e.g., 14 days).[5]

  • At the end of the treatment period, collect blood samples for hormone analysis via ELISA.

  • Euthanize the animals and harvest tissues of interest (e.g., pituitary, testes, adrenals, adipose tissue, kidneys, liver).

  • Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.[5]

Protocol 2: Subcutaneous Administration of an Anabolic Steroid for Assessment of Physiological Changes

Objective: To investigate the effects of subcutaneous AAS administration on various physiological parameters.

Materials:

  • Animal model (e.g., rats, mice)

  • This compound acetate (or nandrolone decanoate as a substitute)

  • Vehicle (e.g., sterile corn oil or sesame oil)

  • Syringes and needles (27-gauge or smaller)

  • Calipers for measurement of body composition (optional)

  • Metabolic cages for urine and feces collection (optional)

Procedure:

  • Follow standard animal housing and acclimatization procedures.

  • Prepare the dosing solution by dissolving this compound acetate in the vehicle to the desired concentration.

  • Administer the solution via subcutaneous injection in the dorsal scapular region. Rotate injection sites if multiple injections are required.

  • Monitor animals daily for any adverse reactions at the injection site.

  • Record body weight and food/water intake regularly throughout the study.

  • At predetermined time points, collect blood and/or tissues for analysis of relevant biomarkers (e.g., organ weights, serum chemistry, muscle fiber size).

Mandatory Visualization

Signaling Pathways

Anabolic-androgenic steroids like this compound primarily exert their effects by binding to the androgen receptor (AR). This interaction initiates a cascade of molecular events leading to changes in gene expression and protein synthesis.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects AAS This compound AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AAS_AR_complex This compound-AR Complex AR->AAS_AR_complex AAS_AR_complex_nuc This compound-AR Complex AAS_AR_complex->AAS_AR_complex_nuc Translocation ARE Androgen Response Element (ARE) on DNA AAS_AR_complex_nuc->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

Caption: General signaling pathway of this compound via the androgen receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound administration.

Experimental_Workflow start Study Design and Animal Acclimatization grouping Randomization into Treatment Groups (Control, Low Dose, High Dose) start->grouping administration This compound/Vehicle Administration (e.g., Weekly Subcutaneous Injection) grouping->administration monitoring In-life Monitoring (Body Weight, Clinical Signs) administration->monitoring endpoint Endpoint Data Collection (Blood, Tissue Samples) monitoring->endpoint analysis Sample Analysis (Hormone Levels, Gene Expression) endpoint->analysis data_interp Data Interpretation and Reporting analysis->data_interp

Caption: A typical experimental workflow for a this compound animal study.

References

Application Notes and Protocols for Norclostebol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, serves as a critical reference standard in analytical chemistry, particularly in the fields of anti-doping control, forensic toxicology, and pharmaceutical analysis.[1][2] Its chemical structure, 4-chloro-17β-hydroxyestr-4-en-3-one, provides unique chromatographic and mass spectrometric characteristics, making it an ideal compound for method development, validation, and quality control.[3] These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of anabolic agents in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
Chemical FormulaC₁₈H₂₅ClO₂[1][3]
Molar Mass308.85 g·mol⁻¹[2]
IUPAC Name(8R,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[1]
CAS Number13583-21-6[2]

Quantitative Data for Analytical Methods

The following tables summarize typical performance characteristics of analytical methods for the detection and quantification of anabolic steroids, including this compound, in various biological matrices. These values can serve as a benchmark for method validation when using this compound as a reference standard.

Table 1: LC-MS/MS Method Performance for Anabolic Steroids in Urine

ParameterTypical Value Range
Limit of Detection (LOD)0.5 - 10 ng/mL
Limit of Quantitation (LOQ)1 - 20 ng/mL
Linearity (r²)> 0.99
Recovery77 - 95%
Precision (RSD)< 15%

Table 2: GC-MS Method Performance for Anabolic Steroids in Urine

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 2 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linearity (r²)> 0.99
Recovery66 - 83%[4]
Precision (RSD)< 15%[4]

Table 3: LC-MS/MS Method Performance for Anabolic Steroids in Hair

ParameterTypical Value Range
Limit of Detection (LOD)2 - 20 pg/mg[5]
Limit of Quantitation (LOQ)4 - 100 pg/mg[5][6]
Linearity (r²)> 0.99[5]
Recovery70 - 106%[7]
Precision (RSD)< 15%[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol describes a general procedure for the extraction, derivatization, and analysis of this compound from a urine matrix.

1. Sample Preparation and Hydrolysis: a. To 2 mL of urine, add an internal standard (e.g., testosterone-d3). b. Add 1 mL of phosphate buffer (pH 7). c. Add 50 µL of β-glucuronidase from E. coli. d. Vortex and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.

2. Liquid-Liquid Extraction (LLE): a. Cool the sample to room temperature. b. Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v). c. Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. d. Transfer the organic (upper) layer to a new tube. e. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization: a. To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:4, v/v/w). b. Cap the vial and heat at 60°C for 30 minutes.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: HP-1 or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 280°C.
  • Injection Volume: 1-2 µL in splitless mode.
  • Oven Temperature Program: Start at 120°C, ramp to 177°C at 70°C/min, then to 236°C at 5°C/min, and finally to 315°C at 30°C/min, hold for 3 minutes.[8] b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Monitored Ions for this compound-TMS derivative: To be determined by injecting a derivatized this compound reference standard.

Protocol 2: Analysis of this compound in Hair by LC-MS/MS

This protocol outlines a procedure for the extraction and analysis of this compound from hair samples.

1. Sample Decontamination and Preparation: a. Wash 20-50 mg of hair sequentially with dichloromethane and methanol to remove external contamination. b. Allow the hair to dry completely. c. Pulverize the hair using a ball mill.

2. Extraction: a. To the pulverized hair, add an internal standard (e.g., testosterone-d3). b. Add 1 mL of methanol or a mixture of methanol:acetonitrile:ammonium formate.[7] c. Incubate in an ultrasonic bath at 50°C for 2 hours or overnight at room temperature.[7] d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL. b. Tandem Mass Spectrometer (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Selected Reaction Monitoring (SRM).
  • Precursor and Product Ions for this compound: To be determined by infusing a this compound reference standard. Typically, the protonated molecule [M+H]⁺ is selected as the precursor ion.
  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

This compound, as an anabolic steroid, exerts its effects primarily through the androgen receptor (AR) signaling pathway.[9][10] The following diagram illustrates the key steps in this pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transport This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA AR_dimer_nucleus Nuclear Translocation AR_dimer->AR_dimer_nucleus Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound in a biological sample using a reference standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample (Urine or Hair) Spike Spike with this compound-IS (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (for Urine) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification of this compound in Sample Detection->Quantification Confirmation Confirmation of Identity (Mass Spectra/Ion Ratios) Detection->Confirmation Calibration Calibration Curve using This compound Reference Standard Calibration->Quantification

Caption: General workflow for this compound analysis.

References

Application of Norclostebol in Sports Anti-Doping Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under section S1.1 of the Prohibited List.[1] Its chemical name is 4-chloro-17β-hydroxyestr-4-en-3-one.[1] Due to its anabolic properties, which can enhance muscle mass and strength, this compound is a substance of concern in sports anti-doping. This document provides detailed application notes and protocols for the detection and analysis of this compound and its metabolites in urine, guidance on interpreting analytical results, and an overview of its metabolic fate.

Application Notes

The primary application of this compound analysis in sports anti-doping is the detection of its misuse by athletes. Analytical laboratories accredited by WADA are required to have methods capable of detecting this compound and its metabolites at or below the Minimum Required Performance Level (MRPL) set for exogenous anabolic androgenic steroids.

A significant challenge in this compound testing is the potential for inadvertent or accidental exposure, often through contact with topical pharmaceutical preparations containing clostebol acetate.[2][3] This necessitates highly sensitive analytical methods and careful interpretation of quantitative results to differentiate between intentional doping and contamination scenarios.[2][3]

Urine is the primary matrix for this compound testing. Analysis typically involves the detection of its main metabolites, which are excreted as glucuronide and sulfate conjugates. The primary metabolite targeted for routine screening is 4-chloro-androst-4-en-3α-ol-17-one (M1).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound detection in an anti-doping context.

Table 1: WADA Minimum Required Performance Level (MRPL)

Substance ClassAnalyteMRPL (in Urine)
S1.1 Exogenous Anabolic Androgenic SteroidsThis compound (and/or its metabolites)10 ng/mL

Source: WADA Technical Document - TD2021MRPL

Table 2: Urinary Concentrations of this compound Metabolite (M1) in Different Scenarios

ScenarioTypical Concentration Range of M1 (4-chloro-androst-4-en-3α-ol-17-one)
Intentional Use (Direct Application)Peak concentrations can reach 30-40 µg/L (30,000-40,000 ng/mL)[4]
Accidental/Indirect Exposure (Contamination)Generally below 1 µg/L (1,000 ng/mL)[4]
Specific Case of Indirect Exposure0.52 µg/L (520 ng/mL)[4]

Table 3: Detection Windows for this compound

Route of AdministrationDetection WindowAnalytical Method
Transdermal ApplicationUp to 10-14 days[5][6]GC-MS/MS or LC-MS/MS
Oral Administration (Excretion Study)Main metabolites detectable for over 10 days, with some sulfate metabolites detectable up to 31 days.[7]LC-MS/MS

Experimental Protocols

The following are detailed protocols for the detection of this compound and its metabolites in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of this compound Metabolites in Urine

This protocol is a comprehensive procedure involving enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization prior to GC-MS analysis.

1. Sample Preparation and Hydrolysis: a. To 2 mL of urine, add an appropriate internal standard (e.g., 17α-methyltestosterone). b. Add 1 mL of phosphate buffer (pH 7.0). c. Add 50 µL of β-glucuronidase from E. coli. d. Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates.[8]

2. Liquid-Liquid Extraction (LLE): a. After incubation, alkalinize the sample by adding a carbonate/bicarbonate buffer. b. Add 5 mL of an extraction solvent (e.g., diethyl ether or methyl-tert-butyl ether). c. Vortex for 5 minutes and then centrifuge to separate the layers. d. Transfer the organic (upper) layer to a new tube. e. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

3. Derivatization: a. To the dry residue, add 50 µL of a derivatization agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol.[9] b. Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the steroids.[8]

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms).
  • Injector: Splitless or pulsed splitless injection at 280°C.
  • Carrier Gas: Helium or Hydrogen at a constant flow.
  • Oven Temperature Program: Start at an initial temperature of ~170°C, followed by a temperature ramp to ~320°C. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems.
  • Target Ions: Monitor for the characteristic ions of the derivatized this compound metabolites.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Urine

This protocol allows for the direct detection of both glucuronidated and sulfated metabolites without the need for derivatization.

1. Sample Preparation (Direct Injection or SPE): a. For Direct Injection: i. Mix 190 µL of urine with 10 µL of an internal standard solution in acetonitrile containing a small amount of ammonium hydroxide.[1] ii. Vortex and inject directly into the LC-MS/MS system.[1] b. For Solid-Phase Extraction (SPE) - for cleaner samples and lower detection limits: i. Add an internal standard to 2 mL of urine. ii. Condition a C18 SPE cartridge with methanol and water. iii. Load the urine sample onto the cartridge. iv. Wash the cartridge with water to remove interferences. v. Elute the analytes with methanol. vi. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.[10]

2. LC-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:

  • Column: A reverse-phase C18 column.
  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
  • Flow Rate: Appropriate for the column dimensions. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound metabolites.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Select specific precursor-to-product ion transitions for this compound and its key metabolites (e.g., M1, sulfate conjugates).

Visualizations

Norclostebol_Metabolism This compound This compound Phase1 Phase I Metabolism (Reduction) This compound->Phase1 M1 4-chloro-androst-4-en-3α-ol-17-one (M1) Phase1->M1 Other_Metabolites Other Phase I Metabolites Phase1->Other_Metabolites Phase2_G Phase II Metabolism (Glucuronidation) M1->Phase2_G Phase2_S Phase II Metabolism (Sulfation) M1->Phase2_S Other_Metabolites->Phase2_G Other_Metabolites->Phase2_S Glucuronide_Conjugates Glucuronide Conjugates Phase2_G->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Phase2_S->Sulfate_Conjugates Excretion Urinary Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Metabolic pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample (2 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis LLE 3. Liquid-Liquid Extraction Hydrolysis->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Derivatization 5. Derivatization (TMS) Evaporation->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data_Processing 7. Data Processing & Interpretation GCMS->Data_Processing

Caption: GC-MS analysis workflow for this compound.

Doping_vs_Contamination cluster_evidence Evidence Considered AAF Adverse Analytical Finding (this compound Metabolite Detected) Investigation Investigation AAF->Investigation Intentional Intentional Doping Investigation->Intentional High Concentration Prolonged Detection Contamination Accidental Contamination Investigation->Contamination Low Concentration Transient Detection Concentration Urinary Concentration (High vs. Low) Concentration->Investigation Detection_Window Detection Window (Prolonged vs. Transient) Detection_Window->Investigation Athlete_Testimony Athlete's Testimony Athlete_Testimony->Investigation

Caption: Logic for differentiating doping from contamination.

References

Norclostebol: A Tool for Interrogating Anabolic Steroid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) that serves as a valuable research tool for studying the signaling pathways of anabolic steroids. As a derivative of nandrolone, this compound's unique 4-chloro substitution provides it with distinct properties, including reduced aromatization to estrogenic compounds and a favorable anabolic-to-androgenic ratio compared to testosterone.[1] These characteristics make it an interesting compound for dissecting the molecular mechanisms underlying muscle growth (anabolism) while minimizing confounding androgenic effects. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of anabolic steroid signaling.

Mechanism of Action

This compound exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activated AR-ligand complex translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy. The 4-chloro modification in this compound is thought to influence its binding affinity and interaction with the AR, contributing to its distinct biological activity profile.

Data Presentation

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Androgen Receptor Transcriptional Activation (EC50, nM)Anabolic Activity (% of Testosterone Propionate)Androgenic Activity (% of Testosterone Propionate)Anabolic:Androgenic Ratio
This compound Data not availableData not available~112%[1]~20-25%[1]~4.5-5.6 : 1
Dihydrotestosterone (DHT) ~0.2 - 1.0~0.1 - 0.5HighHigh~1 : 1

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound and its effects on anabolic steroid signaling pathways.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • AR Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

  • Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic high-affinity androgen).

  • Test Compound: this compound.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Assay Buffer: Tris-HCl buffer with protease inhibitors.

  • Scintillation Fluid and Counter.

Protocol:

  • Prepare a dilution series of this compound and the reference compound (DHT).

  • In a microplate, incubate the AR source with a fixed concentration of the radioligand in the presence of varying concentrations of this compound or DHT.

  • Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled DHT).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of this compound to activate the transcriptional activity of the androgen receptor.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.

  • Expression Plasmids:

    • An expression vector for the human androgen receptor (hAR).

    • A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple androgen response elements (AREs).

    • A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Transfection Reagent.

  • Cell Culture Medium.

  • Test Compound: this compound.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Lysis Buffer and Reporter Assay Reagents.

Protocol:

  • Co-transfect the cells with the hAR expression plasmid, the ARE-reporter plasmid, and the control plasmid.

  • Plate the transfected cells into a multi-well plate and allow them to recover.

  • Treat the cells with a dilution series of this compound or DHT.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells and measure the activity of the experimental reporter (e.g., luciferase) and the control reporter (e.g., β-galactosidase).

  • Normalize the experimental reporter activity to the control reporter activity for each well.

  • Plot the normalized reporter activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a compound in castrated male rats.

Materials:

  • Animals: Immature, castrated male rats.

  • Test Compound: this compound.

  • Reference Compounds:

    • Testosterone propionate (anabolic and androgenic control).

    • A vehicle control.

  • Dosing Vehicle: (e.g., corn oil).

  • Surgical and Necropsy Equipment.

Protocol:

  • Acclimate the castrated rats for a period after surgery.

  • Divide the animals into treatment groups: vehicle control, reference compound(s), and multiple dose levels of this compound.

  • Administer the compounds daily for a set period (typically 10 days) via oral gavage or subcutaneous injection.

  • At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-responsive tissues.

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, Cowper's glands, and glans penis.

  • Calculate the mean tissue weights for each treatment group.

  • Compare the tissue weights of the this compound-treated groups to the vehicle control and the testosterone propionate-treated group to determine the anabolic and androgenic activity.

Visualizations

Anabolic_Steroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->AR_complex Binds to AR Activated_AR Activated AR-Norclostebol Complex AR_complex->Activated_AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Anabolic Steroid Signaling Pathway

Experimental_Workflow_AR_Binding_Assay start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of this compound and DHT start->prepare_compounds prepare_assay_mix Prepare Assay Mix: AR Source + [3H]-Radioligand start->prepare_assay_mix incubation Incubate Compounds with Assay Mix prepare_compounds->incubation prepare_assay_mix->incubation separation Separate Bound and Free Radioligand incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: Calculate IC50 and Ki measurement->analysis end End: Determine Binding Affinity analysis->end

Workflow for Androgen Receptor Binding Assay

Logical_Relationship_Anabolic_Androgenic_Ratio This compound This compound Anabolic_Activity High Anabolic Activity (e.g., Levator Ani Growth) This compound->Anabolic_Activity Promotes Androgenic_Activity Low Androgenic Activity (e.g., Prostate Growth) This compound->Androgenic_Activity Minimally Promotes Favorable_Ratio Favorable Anabolic: Androgenic Ratio Anabolic_Activity->Favorable_Ratio Androgenic_Activity->Favorable_Ratio

Anabolic vs. Androgenic Activity of this compound

References

Application Notes and Protocols for Determining Norclostebol Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. It is recognized for its potent anabolic properties, promoting muscle growth and protein synthesis, while exhibiting reduced androgenic effects compared to testosterone.[1] These characteristics make it a compound of interest for therapeutic applications and a substance of concern in sports doping.

These application notes provide a comprehensive overview of cell-based assays to characterize the bioactivity of this compound. The protocols detailed below are designed to assess its interaction with the androgen receptor (AR) and its downstream functional effects on target cells. The provided methodologies can be adapted for screening and characterizing other potential androgenic or anabolic compounds.

Androgen Receptor Signaling Pathway

Androgens exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding by an agonist like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus. In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological and pharmacological effects associated with androgens, including increased muscle mass and other anabolic responses.

AR_Binding_Assay_Workflow AR Competitive Binding Assay Workflow prep Prepare AR Source (e.g., cell lysate) incubation Incubate AR, Radioligand, and this compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]-DHT) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation separation Separate Bound from Free Ligand incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50, RBA Calculation) detection->analysis AR_Transcription_Assay_Workflow AR Transcriptional Activation Assay Workflow transfection Co-transfect Cells with AR and Reporter Plasmids treatment Treat Cells with This compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis detection Measure Reporter Activity (e.g., Luciferase Assay) lysis->detection analysis Data Analysis (EC50 Calculation) detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Norclostebol Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Norclostebol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and analysis of this compound from complex biological matrices such as urine, blood, and tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent and effective methods for this compound extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The choice of method often depends on the biological matrix, the required level of cleanliness of the extract, and the analytical technique to be used (GC-MS or LC-MS/MS).[1][2][3][4][5][6]

Q2: How do I choose between SPE, LLE, and QuEChERS for my experiments?

A2:

  • SPE is often preferred for its high selectivity, cleaner extracts, and compatibility with automation, making it ideal for achieving low detection limits.[3][7]

  • QuEChERS is a newer technique, initially developed for pesticide analysis, that is gaining popularity for its speed, ease of use, and low solvent consumption.[1][2][3][10] It is particularly useful for screening a large number of samples.

Q3: What are "matrix effects" and how can they impact my this compound analysis?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix.[11] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound.[11] Matrix effects are a significant challenge in LC-MS/MS analysis and can be mitigated through effective sample cleanup, the use of matrix-matched calibrants, or isotopically labeled internal standards.[11]

Q4: Is enzymatic hydrolysis necessary before this compound extraction?

A4: Yes, particularly for urine samples. This compound and its metabolites are often excreted as glucuronide or sulfate conjugates, which are not readily extractable by organic solvents or detectable by GC-MS or LC-MS/MS.[12] Enzymatic hydrolysis, typically using β-glucuronidase, is required to cleave these conjugates and release the free form of this compound for analysis.[12]

Q5: Do I need to derivatize this compound before analysis?

A5: Derivatization is generally required for GC-MS analysis of steroids like this compound.[13][14] This process converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection.[13][14] For LC-MS/MS analysis, derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to displace the analyte from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Ensure the pH of the elution solvent is appropriate to neutralize any ionic interactions between the analyte and the sorbent.
Analyte Breakthrough during Sample Loading (SPE): The sample loading flow rate may be too high, or the sorbent capacity may be exceeded.Decrease the sample loading flow rate. Ensure the sample volume is appropriate for the sorbent mass in the SPE cartridge.
Incomplete Phase Separation (LLE): Emulsion formation can trap the analyte at the interface of the two liquid phases.Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can help break emulsions.
Improper pH of the Sample: The pH of the sample can affect the charge state of this compound, influencing its partitioning behavior in LLE or retention on the SPE sorbent.Adjust the pH of the sample to ensure this compound is in a neutral form for optimal extraction into an organic solvent or retention on a non-polar SPE sorbent.
High Matrix Effects in LC-MS/MS Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the ionization of this compound.Optimize the wash steps in your SPE protocol by using a stronger wash solvent that does not elute the analyte. For QuEChERS, consider using a different d-SPE sorbent to remove specific interferences.
Inappropriate Extraction Method: The chosen extraction method may not be effective at removing the specific interfering compounds in your matrix.If using LLE, consider switching to SPE which generally provides cleaner extracts. If using SPE, try a different sorbent chemistry (e.g., mixed-mode) that can offer better selectivity.
Chromatographic Co-elution: The interfering compounds are not being separated from this compound during the chromatographic run.Modify the LC gradient to improve the separation of this compound from matrix components. Consider using a different stationary phase.
Poor Peak Shape in GC-MS Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in tailing peaks.Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimized. The sample extract must be completely dry before adding the derivatization reagent.
Active Sites in the GC System: The presence of active sites in the injector liner or column can cause peak tailing for polar analytes.Use a deactivated injector liner and a high-quality, well-conditioned GC column.
Inconsistent Results Sample Degradation: this compound may be unstable in the biological matrix under the storage or processing conditions.Store samples at -20°C or lower. Minimize freeze-thaw cycles. Evaluate the stability of this compound in the matrix under your experimental conditions.
Variability in Manual Extraction Procedure: Inconsistent execution of manual extraction steps can lead to variable results.Use an automated liquid handler for more precise and reproducible extractions if available. If performing manually, ensure consistent timing and technique for each step.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Biological Matrices

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) QuEChERS
Typical Recovery 85-110%70-100%80-115%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL0.5 - 2 ng/mL
Limit of Quantification (LOQ) 0.5 - 2 ng/mL2 - 10 ng/mL1 - 5 ng/mL
Sample Throughput Moderate to High (with automation)Low to ModerateHigh
Solvent Consumption Low to ModerateHighLow
Cost per Sample ModerateLowLow
Extract Cleanliness HighModerate to LowModerate

Note: The values presented are typical ranges and can vary depending on the specific matrix, protocol, and analytical instrumentation.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Urine
  • Sample Pre-treatment (Hydrolysis):

    • To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55°C for 3 hours.

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for derivatization for GC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
  • Sample Preparation:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Add 1 mL of carbonate buffer (pH 9.0).

  • Extraction:

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the sample.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for GC-MS analysis.

QuEChERS Protocol for this compound in Tissue
  • Sample Homogenization:

    • Homogenize 1 g of tissue with 5 mL of water.

  • Extraction:

    • Transfer the homogenate to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for direct injection into the LC-MS/MS or for evaporation and reconstitution for GC-MS analysis.

Mandatory Visualization

Norclostebol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Urine, Plasma, Tissue) Hydrolysis Enzymatic Hydrolysis (if necessary) BiologicalMatrix->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE QuEChERS QuEChERS Hydrolysis->QuEChERS Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation QuEChERS->Evaporation LCMS LC-MS/MS Analysis QuEChERS->LCMS Direct Injection Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Evaporation->LCMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for this compound extraction and analysis.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_this compound AR-Norclostebol Complex AR_HSP->AR_this compound HSP Dissociation AR_Dimer AR Dimer AR_this compound->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis (Anabolic Effects) Transcription->Protein_Synthesis

Caption: Androgen receptor signaling pathway activated by this compound.[7][15][16][17][18][19][20]

References

Improving sensitivity of LC-MS/MS for low-level Norclostebol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Norclostebol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Low Sensitivity & Signal Issues

Low sensitivity is a common challenge in the ultra-trace analysis of compounds like this compound. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound signal is very low or undetectable. Where should I start troubleshooting?

A1: A low or absent signal for this compound can originate from sample preparation, the LC system, or the MS detector. A systematic approach is crucial for identifying the root cause.

First, confirm the instrument's general performance by running a system suitability test (SST) with a known standard.[1] If the SST fails, the issue likely lies with the LC-MS/MS system itself. If the SST passes, the problem is more likely related to your specific sample preparation or method parameters.

Here is a logical workflow to diagnose the problem:

G start Low/No this compound Signal sst Run System Suitability Test (SST) with this compound Standard start->sst sst_pass SST Passes sst->sst_pass OK sst_fail SST Fails sst->sst_fail Problem sample_prep Investigate Sample Preparation: - Extraction Recovery - Matrix Effects - Analyte Stability sst_pass->sample_prep instrument_issue Troubleshoot Instrument: - Check for Leaks - Clean Ion Source - Calibrate MS sst_fail->instrument_issue lc_params Optimize LC Method: - Mobile Phase - Gradient - Column Chemistry sample_prep->lc_params ms_params Optimize MS Parameters: - Ionization Source - MRM Transitions - Collision Energy lc_params->ms_params

Initial Troubleshooting Workflow for Low Signal.

Q2: I suspect poor extraction recovery from my sample matrix (e.g., urine, serum). How can I improve this?

A2: Poor recovery during sample preparation is a significant cause of low sensitivity. The choice of extraction technique is critical and depends on the sample matrix.

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up complex samples. For anabolic steroids like this compound, mixed-mode cation exchange (e.g., WCX) cartridges have shown excellent recoveries.[2] A typical SPE protocol involves conditioning, loading the sample, washing away interferences, and eluting the analyte.

  • Liquid-Liquid Extraction (LLE): LLE is another effective method. A common approach involves protein precipitation followed by extraction with a solvent like methyl tert-butyl ether (MTBE).[3]

To diagnose recovery issues, spike a known amount of this compound standard into a blank matrix sample before extraction and compare the final signal to a standard prepared in a clean solvent. If the signal from the extracted sample is significantly lower, your recovery is poor.

Q3: How do I know if matrix effects are suppressing my this compound signal?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS, often referred to as its "Achilles heel".[2][4] They can cause ion suppression, leading to significantly lower sensitivity.[5]

To assess matrix effects, use the post-extraction addition technique:

  • Extract a blank matrix sample.

  • Spike a known amount of this compound standard into the final, clean extract.

  • Compare the signal to a pure standard of the same concentration prepared in the mobile phase.

A lower signal in the matrix extract indicates ion suppression. To mitigate matrix effects, you can improve sample cleanup, optimize chromatographic separation to resolve this compound from interfering compounds, or use a stable isotope-labeled internal standard (SIL-IS).[2][4]

Q4: My sensitivity is inconsistent between runs. What could be the cause?

A4: Inconsistent sensitivity can be due to several factors:

  • Mobile Phase Degradation: Formic acid in methanol can degrade, leading to shifts in retention time and sensitivity. It is recommended to prepare mobile phases fresh daily and use formic acid from glass containers rather than plastic.[6]

  • Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape and decreased sensitivity. Regular column flushing and the use of guard columns are recommended.[7][8]

  • Ion Source Contamination: The MS ion source can become contaminated over time, leading to a gradual or sudden drop in sensitivity. Regular cleaning as part of routine maintenance is essential.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for this compound detection?

A1: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point based on the analysis of similar anabolic steroids.

  • Liquid Chromatography:

    • Column: A C18 or PFP (Pentafluorophenyl) reversed-phase column is commonly used for steroid analysis.[3]

    • Mobile Phase: A gradient of methanol or acetonitrile with an acidic modifier like 0.1% formic acid in water is typical for positive electrospray ionization (ESI).[2][6]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI) is generally preferred for anabolic steroids.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. You will need to determine the precursor ion (Q1) and the most stable product ions (Q3) for this compound. For related compounds, multiple MRM transitions are often monitored for confirmation.[9]

Table 1: Example LC & MS Parameters for Steroid Analysis

ParameterSettingRationale
LC Column C18, 2.6 µm, 100 x 2.1 mmGood retention and separation for steroids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in MethanolElutes analytes from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode ESI PositiveSteroids readily form [M+H]+ ions.
Monitoring Mode Scheduled MRMIncreases dwell time and sensitivity for each analyte.

Q2: Can derivatization improve the sensitivity for this compound?

A2: Yes, derivatization can significantly enhance the ionization efficiency and thus the sensitivity of steroids in LC-MS/MS.[10] For steroids that show poor ionization, chemical derivatization can introduce a permanently charged group or a group that is more easily ionized. For example, derivatization with picolinoyl chloride has been shown to increase the ESI response by 10-15 times for some anabolic steroids.[11] This is particularly useful for reaching very low detection limits.[3]

G cluster_0 Derivatization Workflow start Extracted this compound Sample derivatize Add Derivatizing Agent (e.g., Picolinoyl Chloride) start->derivatize incubate Incubate (e.g., 70°C for 10 min) derivatize->incubate reconstitute Reconstitute in Mobile Phase incubate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

General Workflow for Derivatization.

Q3: What is the best way to compensate for matrix effects and ensure accurate quantification?

A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound.[2] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to highly accurate and precise quantification.[4] If a specific SIL-IS is not available, a structurally similar compound can be used, but a SIL-IS is always the preferred approach.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from methodologies used for similar low-level anabolic agents.[2]

  • Sample Pre-treatment: To 3 mL of urine, add 20 µL of a suitable internal standard (e.g., deuterated this compound) and 1 mL of 0.1 M phosphate buffer (pH 6).

  • SPE Cartridge Conditioning: Condition a WCX (Weak Cation Exchange) SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum or with nitrogen.

    • Wash with 2 mL of hexane.

    • Dry the cartridge again.

  • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of 2% ammonia in methanol (98:2 v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

Table 2: Comparison of Extraction Recoveries for Anabolic Agents using WCX SPE

CompoundRecovery (%) at 2 ng/mLRSD (%)
19-norandrosterone955
3'-OH-stanozolol984
Clenbuterol993
EMD966
MethylT metabolite975
Data adapted from a study on low-level anabolic agents, demonstrating the effectiveness of WCX SPE cartridges.[2]

References

Minimizing cross-reactivity in Norclostebol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing cross-reactivity in Norclostebol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in this compound immunoassays?

A1: The primary cause of cross-reactivity in this compound immunoassays is the structural similarity between this compound and other endogenous and synthetic steroids.[1][2][3] Immunoassay antibodies may recognize and bind to these structurally related molecules, leading to inaccurate quantification and potential false-positive results.[1][2][3] this compound is a synthetic anabolic-androgenic steroid derived from nandrolone and is a 4-chloro derivative of testosterone, which contributes to its potential for cross-reactivity with other anabolic steroids and their metabolites.

Q2: Which compounds are known to potentially cross-react with antibodies in steroid immunoassays?

A2: Several compounds have the potential to cross-react in steroid immunoassays due to structural similarities. While specific cross-reactivity data for a dedicated this compound immunoassay is limited in publicly available literature, data from testosterone immunoassays have shown cross-reactivity with a range of anabolic steroids.[1][2] Potential cross-reactants for an anti-Norclostebol antibody could include:

  • Parent Compounds: Testosterone, Nandrolone (19-nortestosterone), Boldenone, and other synthetic anabolic steroids.[1][2]

  • Metabolites: Metabolites of this compound and other administered steroids. For example, metabolites of this compound acetate found in bovine urine include 4-chloro-19-norandrostan-3ξ-ol-17-one and 4-chloro-19-norandrostan-3ξ,17ξ-diol.

  • Endogenous Steroids: Hormones such as DHEA and its metabolites, although typically to a lesser extent.[1]

Q3: How can I assess the cross-reactivity of my anti-Norclostebol antibody?

A3: To assess the cross-reactivity of your antibody, you should perform a competitive immunoassay with a panel of potentially interfering compounds. This involves running the assay with a range of concentrations of the suspected cross-reactant and comparing the results to the standard curve of your target analyte (this compound). The percent cross-reactivity can be calculated using the formula:

% Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100

Where B is the absorbance of the sample and B₀ is the absorbance of the zero standard.

Quantitative Data on Cross-Reactivity

The following table summarizes cross-reactivity data for several anabolic steroids in a commercially available testosterone immunoassay (Roche Elecsys Testosterone II). This data is provided to illustrate the potential for cross-reactivity among structurally similar steroids. It is crucial to note that these values may differ in an immunoassay specifically designed for this compound.

Compound% Cross-Reactivity in Testosterone Immunoassay
This compound (19-norclostebol) 6.7% [1][2]
Boldenone≥ 5%[1]
Dianabol≥ 5%[1]
Methyltestosterone≥ 5%[1]
Norethindrone≥ 5%[1]
Normethandrolone≥ 5%[1]
Nandrolone0.5 - 4.9%[1]
StanozololNot Cross-Reactive (<0.05%)[1]

Troubleshooting Guide

Issue 1: High Background or False-Positive Results

High background or false-positive results are often indicative of non-specific binding or cross-reactivity.

Possible Cause Recommended Solution
Cross-reactivity with other steroids in the sample. Review Sample History: Identify any co-administered compounds that are structurally similar to this compound.[4] Sample Purification: Implement a sample purification step such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before the immunoassay.[4] Confirm with a Different Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm results.
Insufficient Blocking Optimize Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time. Consider using a different blocking agent.
Excessive Antibody Concentration Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.
Inadequate Washing Optimize Wash Steps: Increase the number of wash cycles and ensure complete removal of wash buffer between steps. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Issue 2: Low Signal or Poor Sensitivity

Low signal or poor sensitivity can result from a variety of factors related to reagents, incubation conditions, or the sample matrix.

Possible Cause Recommended Solution
Low Antibody Affinity Antibody Selection: If developing a new assay, screen multiple antibody candidates to select one with high affinity and specificity for this compound.
Suboptimal Incubation Times/Temperatures Optimize Incubation Conditions: Systematically vary the incubation times and temperatures for the antibody and substrate steps to find the optimal conditions for your assay.
Matrix Effects Sample Dilution: Dilute the sample to reduce the concentration of interfering substances in the matrix. Use a Matrix-Matched Standard Curve: Prepare standards in a matrix that is similar to the samples to account for matrix effects.
Degraded Reagents Check Reagent Stability: Ensure that all reagents, including the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed.

Experimental Protocols

Representative Competitive ELISA Protocol for this compound

This protocol provides a general framework for a competitive ELISA. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific assay.

  • Plate Coating:

    • Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate your standards, samples, and controls with the anti-Norclostebol primary antibody for 30-60 minutes.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

Visualizations

Competitive_Immunoassay_Workflow cluster_plate Microplate Well cluster_sample Sample/Standard Coated_Antigen This compound-Protein Conjugate Coated on Well Secondary_Antibody Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to primary antibody Free_this compound Free this compound (Analyte) Primary_Antibody Anti-Norclostebol Antibody Free_this compound->Primary_Antibody Binds in solution Primary_Antibody->Coated_Antigen Binds to coated antigen if not bound to free analyte Substrate Substrate Secondary_Antibody->Substrate Enzyme converts substrate Signal Signal (Inversely proportional to this compound concentration) Substrate->Signal Generates colorimetric signal Troubleshooting_Workflow cluster_High_Bg Troubleshooting High Background cluster_Low_Signal Troubleshooting Low Signal Start Unsatisfactory Immunoassay Result Check_Signal High Background / False Positives? Start->Check_Signal Check_Sensitivity Low Signal / Poor Sensitivity? Check_Signal->Check_Sensitivity No Cross_Reactivity Potential Cross-Reactivity Check_Signal->Cross_Reactivity Yes Low_Affinity Low Antibody Affinity Check_Sensitivity->Low_Affinity Yes End Satisfactory Result Check_Sensitivity->End No Optimize_Blocking Optimize Blocking Conditions Cross_Reactivity->Optimize_Blocking Titrate_Antibodies Titrate Antibody Concentrations Optimize_Blocking->Titrate_Antibodies Improve_Washing Improve Washing Steps Titrate_Antibodies->Improve_Washing Improve_Washing->End Re-run Assay Optimize_Incubation Optimize Incubation Low_Affinity->Optimize_Incubation Address_Matrix Address Matrix Effects Optimize_Incubation->Address_Matrix Check_Reagents Check Reagent Stability Address_Matrix->Check_Reagents Check_Reagents->End

References

Technical Support Center: Optimization of Derivatization for Norclostebol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the GC-MS analysis of Norclostebol. The following sections offer detailed experimental protocols, quantitative data comparisons, and troubleshooting solutions to common issues encountered during the derivatization process.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization for this compound GC-MS analysis?

A1: Derivatization is a crucial step in preparing this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It involves chemically modifying the analyte to increase its volatility and thermal stability.[1][2] This ensures that the compound can be vaporized without decomposition in the GC inlet and can travel through the analytical column to be detected by the mass spectrometer. For steroids like this compound, trimethylsilylation (TMS) is a common derivatization technique.[3]

Q2: Which is the most effective derivatization agent for this compound?

A2: While several silylating agents can be used, studies on a range of anabolic-androgenic steroids, including the structurally similar clostebol, have shown that a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with catalysts such as ammonium iodide (NH4I) and ethanethiol or 2-mercaptoethanol provides superior results.[4][5] This combination has been demonstrated to yield higher analytical responses compared to MSTFA or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) alone.[4]

Q3: What are the optimal reaction conditions for this compound derivatization?

A3: For the highly effective MSTFA/NH4I/ethanethiol reagent mixture, the optimal derivatization conditions for clostebol have been found to be incubation at 37°C for 15 minutes.[4] Longer incubation times or higher temperatures did not result in improved yields and, in some cases, led to lower peak area ratios.[4]

Q4: How can I prevent the formation of multiple derivative peaks for this compound?

A4: The formation of multiple peaks can arise from incomplete derivatization or the presence of keto groups, which can lead to the formation of enol-TMS ethers.[6][7] To address this, a two-step derivatization is often recommended. First, a methoximation step using a reagent like methoxyamine hydrochloride is performed to protect the keto groups and prevent enolization.[8] This is followed by the trimethylsilylation of hydroxyl groups. Ensuring the sample is completely dry before adding the derivatization reagents is also critical, as moisture can hydrolyze the reagents and lead to incomplete derivatization.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for Derivatized this compound 1. Incomplete derivatization. 2. Degradation of the derivatization reagent. 3. Presence of moisture in the sample. 4. Incorrect reaction temperature or time.1. Use a more powerful derivatizing agent mixture like MSTFA/NH4I/ethanethiol. 2. Use fresh reagents and store them under anhydrous conditions. 3. Ensure the sample extract is completely evaporated to dryness before adding reagents.[8][9] 4. Optimize the reaction conditions. For MSTFA/NH4I/ethanethiol, 37°C for 15 minutes is recommended.[4]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system (liner, column). 2. Co-elution with interfering matrix components. 3. Column degradation.1. Use a deactivated GC liner and ensure the column is properly conditioned. 2. Improve sample clean-up to remove interfering substances. 3. Trim the first few centimeters of the GC column or replace it if necessary.
Multiple Peaks for a Single Analyte 1. Incomplete derivatization of all active sites. 2. Formation of enol-TMS derivatives from the keto group. 3. Thermal degradation of the derivative in the injector.1. Increase the amount of derivatizing reagent or use a catalyst. 2. Perform a methoximation step with methoxyamine hydrochloride prior to silylation to protect the keto group.[8] 3. Lower the injector temperature, but ensure it is still high enough for efficient volatilization.
Loss of Sensitivity Over a Sequence of Injections 1. Contamination of the GC inlet liner. 2. Degradation of the derivatized samples over time. 3. Contamination of the ion source.1. Replace the GC inlet liner regularly. 2. Analyze derivatized samples as soon as possible, as TMS derivatives can be unstable. Some have a shelf life of only 24 hours.[8][9] 3. Perform routine maintenance and cleaning of the MS ion source.

Quantitative Data Summary: Comparison of Derivatization Agents

The following table summarizes the relative efficiency of different derivatization agents for the analysis of clostebol, a structurally similar anabolic-androgenic steroid to this compound. The data is presented as the Average Peak Area Ratio (APAR), which indicates the analytical response.

Derivatization AgentIncubation Temperature (°C)Incubation Time (min)Average Peak Area Ratio (APAR)
MSTFA/NH4I/ethanethiol 37 15 Highest
MSTFA/NH4I/ethanethiol5015Lower than 37°C/15min
MSTFA/NH4I/ethanethiol7515Lower than 37°C/15min
MSTFA/NH4I/ethanethiol9015Lower than 37°C/15min
MSTFA6060Lower than MSTFA/NH4I/ethanethiol
BSTFA + 1% TMCS6060Lower than MSTFA/NH4I/ethanethiol

Data adapted from a study on the derivatization of anabolic-androgenic steroids, which included clostebol. The study concluded that MSTFA/NH4I/ethanethiol outperformed both MSTFA alone and BSTFA + 1% TMCS under various conditions.[4]

Detailed Experimental Protocol: Optimized Derivatization of this compound

This protocol is adapted from established methods for the derivatization of clostebol and other anabolic steroids for GC-MS analysis.[4][5]

1. Sample Preparation:

  • Ensure the extracted this compound sample is in a GC vial and has been completely dried under a stream of nitrogen. The absence of water is critical for successful derivatization.[8][9]

2. Reagent Preparation (Derivatization Mixture):

  • Prepare the derivatization mixture of MSTFA/NH4I/2-mercaptoethanol in a ratio of 1000:2:6 (v/w/v). This should be prepared fresh.

3. Derivatization Reaction:

  • Add 50 µL of the freshly prepared derivatization mixture to the dried sample residue in the GC vial.
  • Tightly cap the vial to prevent the evaporation of the reagents.
  • Vortex the vial briefly to ensure the residue is fully dissolved in the reagent.
  • Place the vial in a heating block or oven set to 70°C for 30 minutes.

4. Cooling and Analysis:

  • After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
  • The sample is now ready for injection into the GC-MS system. It is recommended to analyze the derivatized sample within 24 hours for best results.[8]

Visualizations

DerivatizationWorkflow This compound GC-MS Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dried this compound Extract add_reagent Add 50 µL of MSTFA/NH4I/ 2-mercaptoethanol start->add_reagent vortex Vortex to Dissolve add_reagent->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end end inject->end End: Data Acquisition

Caption: Workflow for this compound Derivatization.

TroubleshootingTree Troubleshooting Low Derivatization Yield start Low or No this compound Peak check_moisture Is the sample completely dry? start->check_moisture yes_dry Yes check_moisture->yes_dry Yes no_dry No check_moisture->no_dry No check_reagents Are the derivatization reagents fresh? yes_dry->check_reagents dry_sample Action: Thoroughly dry the sample under nitrogen. no_dry->dry_sample yes_fresh Yes check_reagents->yes_fresh Yes no_fresh No check_reagents->no_fresh No check_conditions Are reaction time and temperature optimal? yes_fresh->check_conditions new_reagents Action: Use fresh reagents and store them properly. no_fresh->new_reagents yes_optimal Yes check_conditions->yes_optimal Yes no_optimal No check_conditions->no_optimal No consider_catalyst Consider using a catalyst (e.g., NH4I) or a more potent reagent mixture. yes_optimal->consider_catalyst optimize_conditions Action: Adjust to recommended conditions (e.g., 37°C, 15 min for MSTFA/NH4I/ethanethiol). no_optimal->optimize_conditions

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Resolving Chromatographic Co-elution of Norclostebol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of resolving Norclostebol isomers in chromatographic analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues and achieving baseline separation of these critical compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that pose a chromatographic challenge?

A1: this compound, also known as 4-chloro-17β-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid. The primary challenge in its analysis is the separation of its stereoisomers. Due to the presence of multiple chiral centers in the steroid nucleus, this compound can exist as different enantiomers and diastereomers. These isomers often have very similar physicochemical properties, leading to co-elution in standard chromatographic methods.

Q2: Why is the resolution of this compound isomers important?

A2: The stereochemistry of a steroid can significantly influence its biological activity and metabolic fate. In pharmaceutical development, isolating and characterizing each isomer is crucial for understanding its specific pharmacological and toxicological profile. In anti-doping analysis, differentiating between various isomers is essential for accurate identification and quantification of prohibited substances. The World Anti-Doping Agency (WADA) includes this compound on its Prohibited List[1][2][3][4].

Q3: What are the initial signs of co-elution of this compound isomers in my chromatogram?

A3: Co-elution can manifest in several ways. Obvious signs include broad or asymmetrical peaks (fronting or tailing) and the appearance of shoulders on a peak.[5][6][7] In more subtle cases, the peak may appear symmetrical, but the underlying presence of multiple components can be revealed through peak purity analysis using a Diode Array Detector (DAD) or by examining mass spectra across the peak if using a mass spectrometer.[5][6][7] Inconsistent ion ratios across a peak in a mass spectrometry analysis are also a strong indicator of co-elution.[5]

Q4: Which chromatographic techniques are most suitable for separating this compound isomers?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating steroid isomers.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, often requiring derivatization to improve the volatility and thermal stability of the analytes.[10][11][12] For enantiomeric separations, chiral chromatography, utilizing chiral stationary phases (CSPs), is essential.[13][14]

II. Troubleshooting Guides

Issue 1: Co-elution of this compound Diastereomers in Reversed-Phase HPLC/UHPLC

Question: I am observing a single, broad peak for this compound in my reversed-phase method, which I suspect contains multiple diastereomers. How can I improve the separation?

Answer: Resolving diastereomers of steroids in reversed-phase chromatography requires careful optimization of several parameters. Below is a systematic workflow to troubleshoot this issue.

Troubleshooting Workflow for Diastereomer Co-elution in RP-HPLC/UHPLC cluster_0 Start cluster_1 Mobile Phase Optimization cluster_2 Column Chemistry cluster_3 Temperature Optimization cluster_4 Outcome start Co-elution Observed A Change Organic Modifier (Acetonitrile to Methanol or vice-versa) start->A Step 1 B Adjust Gradient Slope (Shallower Gradient) A->B If no improvement C Modify Aqueous Phase (Additives/Buffers) B->C If still co-eluting D Switch to a Different Stationary Phase (e.g., Biphenyl, Phenyl-Hexyl) C->D If mobile phase optimization fails E Vary Column Temperature (e.g., 25°C, 40°C, 60°C) D->E For further optimization end Resolution Achieved E->end

Caption: A systematic approach to resolving diastereomer co-elution in RP-HPLC/UHPLC.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol can offer different selectivity for structurally similar compounds like steroid isomers.[5][15]

    • Adjust the Gradient: A shallower gradient profile can significantly enhance the resolution of closely eluting peaks by increasing the time analytes spend interacting with the stationary phase.[5][16]

    • Introduce Mobile Phase Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and may alter selectivity.

  • Change the Stationary Phase Chemistry:

    • If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A biphenyl or phenyl-hexyl column can introduce alternative selectivity through π-π interactions, which can be beneficial for separating steroid isomers.[8]

  • Adjust the Column Temperature:

    • Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can affect selectivity and resolution. Experiment with a range of temperatures (e.g., 25°C to 60°C).

Issue 2: Inability to Separate this compound Enantiomers

Question: My current HPLC method shows a single peak for this compound, but I need to resolve its enantiomers. What should I do?

Answer: Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard achiral column (like C18 or biphenyl). To resolve enantiomers, you must introduce a chiral selector into your chromatographic system. The most common approach is to use a Chiral Stationary Phase (CSP).

Workflow for Chiral Separation of this compound Enantiomers cluster_0 Start cluster_1 Column Selection cluster_2 Method Development cluster_3 Optimization cluster_4 Outcome start Single Peak for Enantiomers on Achiral Column A Select a Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->A B Screen Different Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) A->B C Optimize Mobile Phase Composition (e.g., Alcohol Modifier Concentration) B->C D Adjust Flow Rate and Temperature C->D end Enantiomers Resolved D->end

Caption: A workflow for developing a method for the chiral separation of enantiomers.

Detailed Steps:

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have shown great success in separating a broad range of chiral compounds, including steroids.[14][17][18]

  • Screen Mobile Phases: Chiral separations are often highly dependent on the mobile phase. It is recommended to screen different mobile phase modes:

    • Normal Phase: Typically mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol.

    • Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile.

  • Optimize Mobile Phase Composition: The concentration of the alcohol modifier in normal phase or the organic solvent in reversed phase is a critical parameter for achieving enantioselectivity. A systematic variation of the modifier concentration is necessary to find the optimal separation.

  • Adjust Flow Rate and Temperature: As with achiral separations, flow rate and temperature can be adjusted to fine-tune the resolution.

III. Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for Diastereomer Separation

This protocol provides a starting point for the separation of this compound diastereomers based on methods developed for similar steroid isomers.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer.

  • Column: A biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for enhanced selectivity of steroid isomers.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor appropriate precursor and product ion transitions for this compound.

Protocol 2: GC-MS Method for Isomer Analysis with Derivatization

This protocol outlines a general procedure for the analysis of this compound isomers by GC-MS, which requires a derivatization step.

  • Sample Preparation (Derivatization):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 10 µL of a catalyst (e.g., ammonium iodide/dithioerythritol in pyridine).

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperatures:

    • Inlet: 280°C

    • Transfer Line: 290°C

    • Ion Source: 230°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • Injection Mode: Splitless (1 µL).

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for target ions.

IV. Data Presentation

The following table summarizes typical chromatographic conditions that can be adapted and optimized for the separation of this compound isomers, based on successful separations of other structurally similar steroids.

ParameterHPLC/UHPLC Method 1 (Diastereomers)Chiral HPLC Method (Enantiomers)GC-MS Method (Isomers)
Column Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm)Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase A 0.1% Formic Acid in Watern-Hexane-
Mobile Phase B 0.1% Formic Acid in MethanolIsopropanol-
Mode GradientIsocratic (e.g., 90:10 A:B)Temperature Program
Flow Rate 0.4 mL/min1.0 mL/min1.2 mL/min (Helium)
Temperature 40°C25°CSee Protocol 2
Detection MS/MS (ESI+)UV (e.g., 245 nm)MS (EI)
Derivatization Not requiredNot requiredRequired (e.g., Silylation)

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes for research professionals. The experimental conditions described are starting points and may require further optimization for specific applications and instrumentation. Always refer to relevant safety data sheets (SDS) for all chemicals and reagents used.

References

Improving the yield and purity of synthetic Norclostebol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Norclostebol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route starting from Nandrolone Acetate.

Synthetic Pathway Overview:

The synthesis of this compound typically proceeds in two main stages:

  • Chlorination: Introduction of a chlorine atom at the C-4 position of Nandrolone Acetate to form this compound Acetate.

  • Hydrolysis: Removal of the acetate group at C-17 to yield the final product, this compound.

Diagram of the General Experimental Workflow:

This compound Synthesis Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Purification & Hydrolysis cluster_2 Stage 3: Final Purification Nandrolone Acetate Nandrolone Acetate Reaction Mixture (Chlorination) Reaction Mixture (Chlorination) Nandrolone Acetate->Reaction Mixture (Chlorination) SO2Cl2, Pyridine Crude this compound Acetate Crude this compound Acetate Reaction Mixture (Chlorination)->Crude this compound Acetate Work-up Purified this compound Acetate Purified this compound Acetate Crude this compound Acetate->Purified this compound Acetate Column Chromatography Reaction Mixture (Hydrolysis) Reaction Mixture (Hydrolysis) Purified this compound Acetate->Reaction Mixture (Hydrolysis) Base (e.g., K2CO3), Methanol Crude this compound Crude this compound Reaction Mixture (Hydrolysis)->Crude this compound Work-up Pure this compound Pure this compound Crude this compound->Pure this compound Recrystallization

Caption: General workflow for the synthesis of this compound.

Problem 1: Low Yield of this compound Acetate in the Chlorination Step

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For chlorination with sulfuryl chloride, this is often performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity.- Reagent Stoichiometry: Gradually increase the molar equivalents of sulfuryl chloride. However, be cautious as excess reagent can lead to side products.
Degradation of Starting Material or Product - Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as sulfuryl chloride reacts with water.- Temperature Control: Avoid excessive heating, as it can promote side reactions and degradation.
Inefficient Work-up - Quenching: Ensure the reaction is properly quenched (e.g., with ice-water or a saturated sodium bicarbonate solution) to neutralize acidic byproducts.- Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Problem 2: Presence of Multiple Spots on TLC After Chlorination

Potential Cause Suggested Solution
Unreacted Starting Material - This is common if the reaction has not gone to completion. See "Incomplete Reaction" under Problem 1.- The unreacted Nandrolone Acetate can be separated during column chromatography.
Formation of Dichlorinated Byproducts - Reagent Control: Add the sulfuryl chloride dropwise and slowly to the reaction mixture to maintain a low concentration and minimize over-chlorination.- Temperature: Maintain a low reaction temperature.
Formation of Isomeric Byproducts - The formation of other chlorinated isomers is possible. Careful purification by column chromatography is necessary to isolate the desired 4-chloro isomer.

Problem 3: Difficulty in Purifying this compound Acetate by Column Chromatography

Potential Cause Suggested Solution
Poor Separation of Spots - Solvent System Optimization: Perform small-scale TLC experiments with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase for good separation between the product and impurities.- Silica Gel Loading: Do not overload the column with crude product. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Product Streaking on the Column - Sample Loading: Ensure the crude product is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.- Solvent Polarity: The polarity of the eluent may be too high. Start with a less polar solvent system and gradually increase the polarity.

Problem 4: Incomplete Hydrolysis of this compound Acetate

Potential Cause Suggested Solution
Insufficient Base or Reaction Time - Base: Increase the molar equivalents of the base (e.g., potassium carbonate).- Reaction Time: Extend the reaction time and monitor the disappearance of the starting material by TLC.
Solvent Issues - Ensure a suitable solvent that dissolves both the this compound Acetate and the base is used (e.g., methanol).

Problem 5: Low Purity of Final this compound Product After Recrystallization

Potential Cause Suggested Solution
Inappropriate Recrystallization Solvent - Solvent Screening: Test a variety of solvents or solvent mixtures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Common Solvents for Steroids: Consider mixtures of acetone/hexane, ethyl acetate/hexane, or methanol/water.
Trapped Impurities in Crystals - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause impurities to be trapped within the crystal lattice.- Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound Acetate from Nandrolone Acetate?

A1: While the exact yield can vary based on reaction scale and conditions, literature on the 4-chlorination of similar Δ4-3-keto steroids suggests that yields can range from good to excellent. For instance, the chlorination of testosterone acetate to its 4-chloro derivative has been reported with yields up to 87%. A well-optimized reaction of Nandrolone Acetate with sulfuryl chloride could be expected to fall within a similar range.

Reaction Stage Typical Yield Range
Chlorination of Nandrolone Acetate75-90%
Hydrolysis of this compound Acetate>95%
Overall (from Nandrolone Acetate) 70-85%

Q2: What are the most common impurities to look out for in the synthesis of this compound?

A2: The most likely impurities include:

  • Unreacted Nandrolone Acetate: If the chlorination reaction is incomplete.

  • Dichlorinated byproducts: Formed if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.

  • Isomeric monochlorinated byproducts: Chlorination at other positions on the steroid backbone.

  • Hydrolysis products: If any water is present during the chlorination step, it can lead to the formation of other steroid derivatives.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for steroid analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying byproducts.

Q4: Can I synthesize this compound directly from Nandrolone?

A4: Yes, it is possible to start from Nandrolone. However, the free hydroxyl group at C-17 might react with sulfuryl chloride. Therefore, it is generally advisable to protect this hydroxyl group, for instance, as an acetate ester, before proceeding with the chlorination of the A-ring.

Logical Relationship of Troubleshooting Steps:

Troubleshooting Logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Analyze Side Products Analyze Side Products Impure Product->Analyze Side Products Adjust Reaction Conditions Adjust Reaction Conditions Check Reaction Completion->Adjust Reaction Conditions End End Optimize Work-up->End Optimize Purification Optimize Purification Optimize Purification->End Analyze Side Products->Optimize Purification Analyze Side Products->Adjust Reaction Conditions Adjust Reaction Conditions->Start

Caption: Logical flow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound Acetate from Nandrolone Acetate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Nandrolone Acetate (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous pyridine dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound Acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of this compound Acetate to this compound

  • Dissolution: Dissolve the purified this compound Acetate (1 equivalent) in methanol.

  • Base Addition: Add potassium carbonate (3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization and Concentration: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate under reduced pressure to yield crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.

Troubleshooting poor reproducibility in Norclostebol cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Norclostebol cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Reproducibility

Poor reproducibility in cell-based assays can be a significant challenge. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability (High CV%) Inconsistent Cell Seeding: Uneven cell distribution across the plate.- Ensure thorough cell suspension mixing before and during plating.- Use a multichannel pipette with care, ensuring all tips dispense equal volumes.[1]- Plate cells in a smaller volume initially, then add more media after cells have attached.
Edge Effects: Evaporation from wells on the plate's perimeter.- Avoid using the outer wells of the plate for experimental samples.- Fill perimeter wells with sterile water or media to maintain humidity.
Pipetting Errors: Inaccurate or inconsistent reagent dispensing.- Calibrate pipettes regularly.[2]- Use reverse pipetting for viscous solutions.- Ensure pipette tips are properly sealed.[1]
Inconsistent Dose-Response Curves Compound Instability: Degradation of this compound in solution.- Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light.
Cell Passage Number: High passage numbers can lead to phenotypic changes.[3]- Use cells within a defined, low passage number range.- Regularly thaw fresh vials of cells to restart cultures.
Serum Batch Variability: Different lots of serum can contain varying levels of endogenous hormones.- Test and qualify new batches of serum before use in critical experiments.- Consider using charcoal-stripped serum to reduce background hormonal activity.
Low Signal-to-Noise Ratio Sub-optimal Assay Conditions: Incubation times or reagent concentrations are not ideal.- Optimize incubation times for this compound treatment and reporter gene detection.- Titrate the concentration of detection reagents.
Low Androgen Receptor Expression: The cell line used may not express sufficient levels of the androgen receptor.- Confirm androgen receptor expression in your cell line via qPCR or Western blot.- Consider using a cell line known for robust androgen receptor expression.
Complete Loss of Signal Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response.[4]- Regularly test cell cultures for mycoplasma contamination.- Discard contaminated cultures and decontaminate incubators and hoods.
Incorrect Reagent Preparation or Addition: Errors in preparing or adding critical reagents.[5]- Double-check all calculations and reagent concentrations.- Follow a clear and consistent protocol, ticking off steps as they are completed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[6][7] It exerts its effects by binding to and activating the androgen receptor (AR).[8][9][10] Upon binding, the this compound-AR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[8][11] This binding modulates the transcription of target genes, leading to anabolic effects such as increased protein synthesis and muscle growth.[8][10] A key structural feature of this compound is a 4-chloro modification, which reduces its conversion to estrogen (aromatization), thereby potentially minimizing estrogen-related side effects.[6]

Q2: Which cell lines are suitable for this compound assays?

A2: Cell lines commonly used for androgen receptor assays are suitable. These include, but are not limited to, prostate cancer cell lines like LNCaP and PC-3 (which may require transfection with an AR expression vector), as well as genetically engineered cell lines that stably express the androgen receptor and a reporter gene, such as certain CHO or HEK293 cells. The key is to use a cell line with a robust and reproducible response to androgens.

Q3: How can I minimize variability between experiments?

A3: To enhance inter-experiment reproducibility, it is crucial to standardize as many parameters as possible. This includes using the same batch of cells at a consistent passage number, the same lots of media and serum, and preparing fresh dilutions of this compound from a qualified stock solution for each experiment.[2][12] Meticulous record-keeping of all experimental conditions is also essential for troubleshooting.

Q4: What are appropriate positive and negative controls for a this compound cell-based assay?

A4:

  • Positive Control: A well-characterized androgen, such as dihydrotestosterone (DHT), should be used to confirm that the assay system is responsive.

  • Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve this compound, at the same final concentration, are essential to determine the baseline response.

  • Untreated Control: Cells that receive no treatment can also be included to monitor the health of the cells.

Quantitative Data Summary

The following table provides illustrative quantitative data for this compound in a hypothetical androgen receptor activation assay. This data is for example purposes to demonstrate how such data should be presented and may not reflect actual experimental values.

Compound EC50 (nM) Maximum Fold Induction Signal-to-Background Ratio
Dihydrotestosterone (DHT)0.11520
This compound 1.2 12 15
Testosterone0.51418

Experimental Protocol: Androgen Receptor Activation Reporter Gene Assay

This protocol describes a general method for assessing the androgenic activity of this compound using a luciferase-based reporter gene assay.

1. Cell Culture and Seeding: a. Culture a suitable androgen-responsive reporter cell line in the recommended growth medium. b. The day before the assay, harvest cells and perform a cell count. c. Seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of assay medium (e.g., phenol red-free medium with charcoal-stripped serum). d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in assay medium to create a range of concentrations (e.g., 10 µM to 0.01 nM). Also prepare dilutions of a positive control (e.g., DHT). c. Carefully remove the growth medium from the cell plate and replace it with 100 µL of the diluted compounds. Include vehicle control wells. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay: a. Equilibrate the cell plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the luminescence using a plate reader.

4. Data Analysis: a. Subtract the average background luminescence (from wells with no cells) from all experimental values. b. Normalize the data by expressing it as a fold induction over the vehicle control. c. Plot the fold induction against the log of the compound concentration to generate a dose-response curve. d. Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

Visualizations

Caption: this compound Signaling Pathway

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B D 4. Cell Treatment (18-24 hours) B->D C 3. Compound Preparation (Serial Dilutions of this compound) C->D E 5. Luciferase Reagent Addition D->E F 6. Incubation (Room Temperature) E->F G 7. Luminescence Reading F->G H 8. Data Analysis (Dose-Response Curve & EC50) G->H

References

Technical Support Center: Navigating Norclostebol In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of Norclostebol in in vitro experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Frequently Asked Questions

Q1: My this compound concentration decreases rapidly in my in vitro assay, even in control wells without cells or microsomes. What could be the cause?

A1: Rapid loss of this compound in acellular or enzyme-free conditions may point to chemical instability rather than metabolic degradation. Several factors in your assay medium could be responsible:

  • pH Sensitivity: Steroid structures can be susceptible to degradation at non-physiological pH. Ensure your buffer system is robust and maintains a stable pH of 7.4 throughout the incubation period.

  • Oxidation: this compound may be prone to oxidation. Minimize exposure to atmospheric oxygen by using sealed plates or an inert gas environment if possible. Also, consider the potential for reactive oxygen species (ROS) generation in your cell culture medium.

  • Adsorption: As a lipophilic molecule, this compound can adsorb to plasticware. Using low-adhesion microplates and silanized glassware can mitigate this issue. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can also help.

Q2: I am observing a high rate of this compound metabolism in my liver microsome assay. How can I identify the primary metabolic pathways involved?

A2: To dissect the metabolic pathways of this compound, you can employ a combination of approaches:

  • Cofactor Dependency: Run parallel incubations with and without key cofactors.

    • NADPH: Its inclusion is essential for cytochrome P450 (CYP) mediated oxidation. A significant decrease in metabolism upon its exclusion points to CYP involvement.

    • UDPGA: This cofactor is necessary for glucuronidation, a common Phase II conjugation pathway for steroids. Including UDPGA in your incubation with microsomes (which contain UGT enzymes) can reveal the extent of this pathway.

  • Enzyme Inhibition: Use specific chemical inhibitors for major enzyme families. For example, ketoconazole is a potent inhibitor of CYP3A4, a key enzyme in steroid metabolism. A significant reduction in this compound metabolism in the presence of a specific inhibitor can help identify the responsible enzyme isoform.

  • Metabolite Identification: Utilize LC-MS/MS to identify the metabolites being formed. The mass shift from the parent compound can indicate the type of metabolic reaction (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Q3: How can I slow down the metabolism of this compound in my in vitro system to better study its primary effects?

A3: If rapid metabolism is masking the biological effects of this compound in your cell-based assays, consider the following strategies:

  • Use a Less Metabolically Active System: If you are using hepatocytes, which have a broad range of metabolic enzymes, consider switching to a simpler system like a specific cell line with lower metabolic capacity or using recombinant enzymes to study a particular pathway.

  • Incorporate Enzyme Inhibitors: As mentioned previously, the addition of specific enzyme inhibitors can be very effective. For suspected CYP-mediated metabolism, a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can be used.

  • Optimize Incubation Time: Shorten the incubation period to a timeframe where the parent compound concentration remains sufficiently high to elicit a biological response.

Q4: I am having trouble with the reproducibility of my this compound metabolic stability assay. What are the common sources of variability?

A4: Reproducibility issues in metabolic stability assays can arise from several sources:

  • Microsome/Hepatocyte Quality: Ensure you are using high-quality, well-characterized liver microsomes or hepatocytes from a reputable supplier. Thawing and handling procedures should be consistent.

  • Cofactor Stability: NADPH is particularly labile. Prepare it fresh for each experiment and keep it on ice.

  • Pipetting Errors: Inconsistent pipetting of the test compound, microsomes, or cofactors can lead to significant variability. Use calibrated pipettes and consider preparing master mixes.

  • Inconsistent Quenching: The timing and method of stopping the reaction (e.g., with cold acetonitrile) should be precise for all time points.

  • Analytical Variability: Ensure your LC-MS/MS method is validated for linearity, precision, and accuracy. The use of an appropriate internal standard is crucial.

Data Presentation

While specific quantitative data for this compound's in vitro metabolic stability is not extensively available in the public domain, the following tables illustrate how such data would be presented. These values are examples based on typical anabolic androgenic steroids and should not be considered as experimental results for this compound.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes (HLM)

ParameterValueUnits
Incubation Time0, 5, 15, 30, 60min
Microsomal Protein0.5mg/mL
Initial Concentration1µM
Half-Life (t½) 25 min
Intrinsic Clearance (Clint) 27.7 µL/min/mg

Table 2: Illustrative Metabolic Stability of this compound in Human Hepatocytes

ParameterValueUnits
Incubation Time0, 15, 30, 60, 120min
Hepatocyte Density1 x 10⁶cells/mL
Initial Concentration1µM
Half-Life (t½) 45 min
Intrinsic Clearance (Clint) 15.4 µL/min/10⁶ cells

Experimental Protocols

Detailed Methodology for In Vitro Metabolic Stability Assay of this compound using Human Liver Microsomes and LC-MS/MS Analysis

1. Materials and Reagents:

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) (e.g., testosterone-d3)

  • 96-well microplates (low-adhesion)

  • Centrifuge capable of handling microplates

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution in phosphate buffer to a working concentration of 100 µM.

  • Internal Standard Working Solution: Prepare a 1 µM solution of the internal standard in acetonitrile.

  • HLM Suspension: Thaw the HLM on ice and dilute with cold phosphate buffer to a concentration of 1 mg/mL.

3. Incubation Procedure:

  • In a 96-well plate, add 98 µL of the HLM suspension to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 µL of the 100 µM this compound working solution to each well (final concentration of 1 µM).

  • Immediately after adding this compound to the first time point (t=0), stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

  • Incubate the plate at 37°C with gentle shaking.

  • At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of cold acetonitrile with internal standard.

4. Sample Processing:

  • After the final time point, seal the plate and vortex for 2 minutes to precipitate the protein.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).

Mandatory Visualizations

experimental_workflow prep Prepare Reagents (this compound, HLM, Buffer, Cofactors) pre_incubate Pre-incubate HLM at 37°C prep->pre_incubate initiate Initiate Reaction (Add this compound) pre_incubate->initiate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Cold Acetonitrile + IS) incubate->quench process Process Sample (Vortex, Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, Clint) analyze->data

Caption: Workflow for in vitro metabolic stability assay.

signaling_pathway This compound This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) This compound->PhaseI NADPH MetaboliteI Phase I Metabolites (e.g., Hydroxylated this compound) PhaseI->MetaboliteI CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->PhaseI PhaseII Phase II Metabolism (Conjugation) MetaboliteI->PhaseII UDPGA MetaboliteII Phase II Metabolites (e.g., this compound-glucuronide) PhaseII->MetaboliteII UGT UGT Enzymes UGT->PhaseII Excretion Increased Water Solubility & Excretion MetaboliteII->Excretion

Caption: Major metabolic pathways for anabolic steroids.

logical_relationship Instability Observed Instability Chemical Chemical Instability Instability->Chemical Metabolic Metabolic Instability Instability->Metabolic pH pH Chemical->pH Oxidation Oxidation Chemical->Oxidation Adsorption Adsorption Chemical->Adsorption PhaseI Phase I (CYPs) Metabolic->PhaseI PhaseII Phase II (UGTs) Metabolic->PhaseII

Caption: Troubleshooting logic for this compound instability.

Validation & Comparative

A Comparative Analysis of Norclostebol and Other Anabolic Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anabolic androgenic steroids (AAS), a thorough understanding of their comparative pharmacology is paramount for researchers and drug development professionals. This guide provides an objective comparison of Norclostebol with other notable AAS, including Testosterone, Nandrolone, and Stanozolol, supported by experimental data to delineate their distinct profiles.

Comparative Analysis of Anabolic and Androgenic Properties

The therapeutic efficacy and adverse effect profile of an AAS are largely dictated by its relative anabolic and androgenic activities. The anabolic-to-androgenic ratio serves as a crucial metric in this assessment. This compound, a 4-chloro derivative of testosterone, exhibits a favorable separation of these effects. Compared to testosterone, this compound is reported to be approximately 6.6 times more anabolic while possessing only 40% of the androgenic activity.[1] A more direct comparison with testosterone propionate indicates that this compound has 112% of the anabolic potency with only 20-25% of the androgenic effects.[1]

Nandrolone also demonstrates a strong dissociation of anabolic and androgenic effects, with an anabolic-to-androgenic ratio of approximately 11:1 compared to testosterone's baseline of 1:1.[2] Stanozolol is reported to have an even more pronounced anabolic profile, with an anabolic-to-androgenic ratio of 30:1.

These differences are further elucidated by their relative binding affinities (RBA) for the androgen receptor (AR). While direct comparative studies including this compound are limited, its derivation from nandrolone suggests a high binding affinity. Nandrolone itself exhibits a greater binding affinity for the AR than testosterone.[2] Conversely, some studies indicate that Stanozolol has a weak binding affinity for the AR.[3][4]

SteroidAnabolic:Androgenic Ratio (relative to Testosterone)Relative Binding Affinity (RBA) for Androgen Receptor
Testosterone ~1:1Baseline
This compound ~6.6:1High (inferred from Nandrolone)
Nandrolone ~11:1[2]Higher than Testosterone[2]
Stanozolol ~30:1Weak[3][4]

Mechanism of Action: The Androgen Receptor Signaling Pathway

Anabolic androgenic steroids exert their effects primarily through the androgen receptor, a member of the nuclear receptor superfamily. The canonical signaling pathway is initiated by the binding of the steroid to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in protein synthesis and other cellular processes, ultimately leading to the anabolic and androgenic effects of the steroid.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS AR_HSP AR-HSP Complex AAS->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene ARE->Gene Recruits Co-activators Coactivators Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the affinity of a compound for the androgen receptor.

Methodology:

  • Preparation of Receptor Source: A cell lysate or purified recombinant androgen receptor ligand-binding domain (AR-LBD) is prepared.

  • Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of the unlabeled test compound (e.g., this compound, Testosterone, etc.).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Techniques such as filtration or size-exclusion chromatography are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.

Hershberger Assay

The Hershberger assay is an in vivo method used to assess the anabolic and androgenic activity of a substance.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.

  • Dosing: The animals are administered the test compound daily for a specified period (typically 7-10 days) via oral gavage or subcutaneous injection. A control group receives the vehicle, and a positive control group receives a known androgen like testosterone propionate.

  • Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of specific androgen-responsive tissues are measured. These include:

    • Androgenic Tissues: Ventral prostate, seminal vesicles, and glans penis.

    • Anabolic Tissue: Levator ani muscle.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of the change in levator ani muscle weight to the change in ventral prostate weight provides a quantitative measure of the anabolic-to-androgenic ratio.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hershberger Assay) b1 Receptor Binding Assay b2 Determine IC50/Ki b1->b2 end Comparative Profile b2->end c1 Castrated Male Rats c2 Administer Test Compound c1->c2 c3 Measure Tissue Weights (Levator Ani, Prostate, Seminal Vesicle) c2->c3 c4 Calculate Anabolic:Androgenic Ratio c3->c4 c4->end start Test Compound (e.g., this compound) start->b1

Workflow for AAS Comparative Assessment.

References

Comparative Guide to Analytical Methods for Norclostebol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a traditional analytical method and a novel approach for the detection of Norclostebol, an anabolic androgenic steroid prohibited in sports.[1] The comparison is based on experimental data from published studies, focusing on method validation parameters and experimental protocols.

Introduction

This compound (4-chloro-testosterone) is a synthetic anabolic steroid. Its detection, particularly in the context of anti-doping analysis, relies on sensitive and specific analytical methods.[1][2] Traditionally, gas chromatography-mass spectrometry (GC-MS) has been the standard for detecting this compound metabolites in urine.[2][3] However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer novel approaches, such as the direct detection of long-term sulfate metabolites, potentially extending the window of detection.[4][5] This guide compares a conventional GC-MS method with a novel LC-MS/MS method for this compound detection.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for a traditional GC-MS method targeting the main glucuronidated metabolite of this compound (M1) and a novel LC-MS/MS method for the direct detection of a long-term sulfate metabolite (S1a).

Parameter Traditional Method: GC-MS Novel Method: LC-MS/MS (Direct Detection of Sulfate Metabolites) Reference
Target Analyte 4-chloro-androst-4-en-3α-ol-17-one (M1)4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate (S1a)[2][4]
Matrix UrineUrine[2][4]
Limit of Detection (LOD) Not explicitly stated, but sensitive enough for anti-doping controlMonitoring of S1a improves detection time over commonly monitored glucuronide metabolites[2][4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Linearity (R²) ≥ 0.9912 (for general anabolic steroids)Not explicitly stated[6]
Accuracy Satisfactory for anti-doping purposesNot explicitly stated[7]
Precision RSD values < 7.9% in urine (for similar anabolic steroids)Not explicitly stated[7]
Specificity High, based on mass spectral dataHigh, based on MS/MS transitions[4][8]
Sample Preparation Enzymatic hydrolysis, LLE/SPE, derivatizationDirect injection or SPE[2][5]
Analysis Time Longer due to derivatization and GC runtimePotentially shorter[2][5]
Key Advantage Well-established and validated for many anabolic steroidsLonger detection window for this compound misuse[2][4]

Experimental Protocols

Traditional Method: GC-MS for this compound Metabolite M1

This protocol is based on established methods for the detection of anabolic steroid metabolites in urine.[2]

a. Sample Preparation:

  • To 2 mL of urine, add 750 µL of phosphate buffer (0.8 M, pH 7).

  • Add 50 µL of β-glucuronidase from E. coli and an internal standard (e.g., 17α-methyltestosterone).[2]

  • Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.[2]

  • Alkalinize the sample with 0.5 mL of a carbonate/bicarbonate buffer.[2]

  • Perform a liquid-liquid extraction (LLE) with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.[2]

  • Centrifuge the sample and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

b. Derivatization:

  • Reconstitute the dry residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) derivatives of the steroids.[6]

  • Incubate at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

c. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., HP1MS).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injection: Inject a small volume (e.g., 2 µL) of the derivatized extract in split or splitless mode.[2]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, start at 188°C, ramp to 211°C, then to 238°C, and finally to 320°C.[2]

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the derivatized this compound metabolite.

Novel Method: LC-MS/MS for Direct Detection of Sulfate Metabolites

This protocol is based on modern approaches for the direct analysis of phase II metabolites.[4][5]

a. Sample Preparation:

  • Centrifuge the urine sample to remove particulates.

  • For direct injection, dilute the urine sample with a suitable solvent (e.g., the initial mobile phase).

  • Alternatively, for increased sensitivity, perform a solid-phase extraction (SPE) on a suitable cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.[9][10]

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for steroid analysis.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) is employed to separate the polar sulfate conjugates.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-Orbitrap) is used for detection.[11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of sulfate metabolites.

  • Detection: Operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target sulfate metabolite (e.g., S1a) and monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.[4]

Visualized Workflows and Pathways

experimental_workflow_gcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatize TMS Derivatization (e.g., MSTFA) extraction->derivatize Evaporation gcms GC-MS Analysis derivatize->gcms data Data Analysis gcms->data

Caption: Workflow for Traditional GC-MS Detection of this compound.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spe Dilution or Solid-Phase Extraction urine->spe lcmsms LC-MS/MS Analysis (Direct Injection) spe->lcmsms data Data Analysis lcmsms->data

Caption: Workflow for Novel LC-MS/MS Direct Detection of this compound Metabolites.

norclostebol_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound m1 Metabolite M1 (4-chloro-androst-4-en-3α-ol-17-one) This compound->m1 Reduction glucuronide M1-glucuronide m1->glucuronide Glucuronidation sulfate Sulfate Metabolites (e.g., S1a) m1->sulfate Sulfation

Caption: Simplified Metabolic Pathway of this compound.

References

A Guide to Interlaboratory Cross-Validation of Norclostebol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and anti-doping, ensuring the reliability and comparability of analytical results across different laboratories is paramount. This guide provides a framework for the cross-validation of analytical methods for the detection of Norclostebol, a synthetic anabolic-androgenic steroid. The methodologies and data presented are based on established practices for anabolic steroid testing, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The two predominant techniques for this compound analysis in anti-doping and clinical settings are GC-MS and LC-MS/MS.[1][2][3] GC-MS has been a long-standing and robust method, often requiring a derivatization step to increase the volatility of the analyte.[4][5][6] In contrast, LC-MS/MS has gained prominence due to its high sensitivity and specificity without the need for derivatization, allowing for a more direct analysis of the compound and its metabolites.[7][8][9]

A cross-validation study between laboratories aims to demonstrate that different laboratories, using either the same or different analytical platforms, can produce comparable and reliable results for the same set of samples. This is crucial for the global harmonization of anti-doping controls and for multicenter clinical trials.[10][11]

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound and its metabolites in urine, a common matrix in doping control.

Sample Preparation
  • Enzymatic Hydrolysis: To detect conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis.[12]

    • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): A common and established method.[6]

      • Adjust the pH of the hydrolyzed urine to 9-10 with sodium carbonate.

      • Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

      • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Solid-Phase Extraction (SPE): Offers cleaner extracts and is amenable to automation.[8][9]

      • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

      • Elute the analytes with 3 mL of methanol.

      • Evaporate the eluate to dryness.

GC-MS Analysis
  • Derivatization: The dried residue from the extraction step is derivatized to form trimethylsilyl (TMS) ethers.[4][6]

    • Add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:4, v/w/w).

    • Incubate at 60°C for 20 minutes.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1-2 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 180°C, ramp to 240°C at 5°C/min, then to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) or full-scan mode. Diagnostic ions for this compound-TMS derivative are monitored.

LC-MS/MS Analysis
  • Reconstitution: The dried extract is reconstituted in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid and 20% methanol with 0.1% formic acid).[13]

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode. Precursor-to-product ion transitions specific for this compound and its metabolites are monitored.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize representative quantitative data from a hypothetical cross-validation study between three laboratories for the analysis of this compound. These values are based on performance characteristics reported in the literature for anabolic steroid analysis.[4][5][6][7][14][15]

Table 1: Comparison of Method Performance for this compound Analysis

ParameterLaboratory A (GC-MS)Laboratory B (LC-MS/MS)Laboratory C (LC-MS/MS)Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL0.2 ng/mL≤ 1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.5 ng/mL0.5 ng/mL≤ 2 ng/mL
Linearity (R²) > 0.995> 0.998> 0.997> 0.99
Recovery 85 - 95%90 - 105%88 - 102%80 - 110%

Table 2: Precision and Accuracy Data from the Cross-Validation Study

Concentration (ng/mL)LaboratoryIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)Acceptance Criteria
Low QC (3 ng/mL) Lab A6.88.5+5.2CV ≤ 15%, Bias ±15%
Lab B4.56.2-2.8
Lab C5.17.0+1.5
Mid QC (15 ng/mL) Lab A5.27.1+3.1CV ≤ 15%, Bias ±15%
Lab B3.14.8-1.5
Lab C3.95.5+0.8
High QC (75 ng/mL) Lab A4.16.3+2.5CV ≤ 15%, Bias ±15%
Lab B2.53.9-0.9
Lab C3.04.2+0.5

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow and the logical relationships in an inter-laboratory cross-validation study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (A, B, C) cluster_2 Data Analysis & Comparison A Sample Preparation (Spiked & Blank Samples) B Sample Aliquoting & Blinding A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D Shipment E Sample Analysis (GC-MS or LC-MS/MS) D->E F Data Reporting to Coordinating Lab E->F G Unblinding of Samples F->G H Statistical Analysis (Bias, Precision) G->H I Acceptance Criteria Evaluation H->I J Final Report I->J

Caption: Workflow of an inter-laboratory cross-validation study.

G cluster_0 Method Performance Parameters cluster_1 Reliability & Reproducibility A Cross-Validation of This compound Analytical Methods B Specificity & Selectivity A->B C Limit of Detection (LOD) A->C D Limit of Quantification (LOQ) A->D E Linearity & Range A->E F Recovery A->F G Precision (Intra- & Inter-day) A->G H Accuracy (% Bias) A->H I Robustness A->I J Comparability of Results Between Laboratories B->J C->J D->J E->J F->J G->J H->J I->J

Caption: Key parameters for comparison in method cross-validation.

References

A Comparative Pharmacological Study: Norclostebol vs. Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of two synthetic anabolic-androgenic steroids (AAS), Norclostebol and Nandrolone. The information presented herein is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key pharmacological parameters, outlines relevant experimental methodologies, and visualizes associated biological pathways to facilitate a comprehensive understanding of these two compounds.

Introduction

This compound and Nandrolone are both derivatives of testosterone, modified to enhance their anabolic (tissue-building) properties while minimizing androgenic (masculinizing) effects. Nandrolone, also known as 19-nortestosterone, is a well-established AAS used in various clinical applications. This compound, or 4-chloro-19-nortestosterone, is a structurally related analogue with a chlorine atom at the C4 position. This guide will objectively compare their pharmacological profiles based on available experimental data.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and Nandrolone. It is important to note that the data presented are compiled from various sources and may not originate from direct head-to-head comparative studies under identical experimental conditions.

ParameterThis compoundNandroloneReference CompoundSource(s)
Anabolic Activity ~6.6x~3-11xTestosterone[1]
Androgenic Activity ~0.4x~0.3xTestosterone[1]
Anabolic:Androgenic Ratio ~16.5:1~10:1 to 11:1-[1][2]

Table 1: Comparative Anabolic and Androgenic Activity. This table presents the anabolic and androgenic potency of this compound and Nandrolone relative to testosterone. The anabolic:androgenic ratio is a key indicator of a steroid's selectivity for tissue-building effects over masculinizing effects.

ParameterThis compoundNandroloneSource(s)
Receptor Binding Affinity (RBA) for Androgen Receptor HighHigh (greater than testosterone)[2][3]
Metabolism Primarily involves reduction of the A-ring and keto group.Metabolized by 5α-reductase to the less potent dihydronandrolone (DHN). Also undergoes conjugation for excretion.[2][4][5]

Table 2: Receptor Binding and Metabolism. This table outlines the interaction of this compound and Nandrolone with the androgen receptor and their primary metabolic pathways. The differential metabolism of Nandrolone is a key factor contributing to its favorable pharmacological profile.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Both this compound and Nandrolone exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis, muscle growth, and other androgen-dependent processes.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid This compound / Nandrolone AR_HSP AR-HSP Complex Steroid->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene ARE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Figure 1: Androgen Receptor Signaling Pathway. This diagram illustrates the mechanism of action for this compound and Nandrolone via the androgen receptor.

Experimental Protocols

The pharmacological data presented in this guide are typically derived from standardized preclinical assays. Below are detailed methodologies for two key experiments used to characterize anabolic-androgenic steroids.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor compared to a known radiolabeled ligand.

Methodology:

  • Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptors.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Nandrolone).

  • Separation of Bound and Unbound Ligands: After incubation, the mixture is treated to separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to a reference standard (e.g., testosterone or dihydrotestosterone).

Hershberger Bioassay

Objective: To assess the in vivo anabolic and androgenic activity of a compound in a castrated rodent model.

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period, the animals are treated with the test compound (this compound or Nandrolone) or a vehicle control for a specified duration (typically 7-10 days).

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity is determined by the wet weight of the levator ani muscle.

    • Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. The dose-response relationship is analyzed to determine the potency of the compound. The anabolic:androgenic ratio is calculated by dividing the relative anabolic potency by the relative androgenic potency.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hershberger Assay) cluster_data Data Synthesis and Comparison prep_cytosol Prepare Prostate Cytosol incubation Incubate with [³H]-Ligand and Test Compound prep_cytosol->incubation separation Separate Bound/Unbound Ligand incubation->separation quantification Quantify Radioactivity separation->quantification calc_rba Calculate IC50 and RBA quantification->calc_rba table_data Tabulate Quantitative Data calc_rba->table_data castration Castrate Immature Male Rats dosing Administer Test Compound castration->dosing dissection Dissect Target Tissues (Levator Ani, Prostate, Seminal Vesicles) dosing->dissection weighing Weigh Tissues dissection->weighing calc_ratio Calculate Anabolic:Androgenic Ratio weighing->calc_ratio calc_ratio->table_data compare_profiles Compare Pharmacological Profiles table_data->compare_profiles

Figure 2: Experimental Workflow. This diagram outlines the key steps in a comparative pharmacological study of anabolic-androgenic steroids.

Discussion and Conclusion

Both this compound and Nandrolone exhibit potent anabolic activity with reduced androgenicity compared to testosterone. The available data suggests that this compound may possess a higher anabolic:androgenic ratio, indicating a greater degree of selectivity for anabolic effects.

The key pharmacological differentiator for Nandrolone is its metabolism by 5α-reductase to a less androgenic metabolite, DHN. This contributes to its mild androgenic side effect profile in tissues with high 5α-reductase expression, such as the prostate and skin. The metabolic fate of this compound is less extensively characterized in publicly available literature but appears to primarily involve reduction.

For drug development professionals, the choice between these or similar compounds would depend on the desired therapeutic application, the importance of minimizing androgenic side effects, and the overall pharmacokinetic and pharmacodynamic profile. Further direct comparative studies are warranted to provide a more definitive assessment of their relative pharmacological properties.

References

Unveiling the Anabolic Profile of Norclostebol: An In Vivo and In Vitro Correlation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, has garnered interest for its potential to promote muscle growth with a favorable anabolic-to-androgenic ratio. Understanding the correlation between its effects in laboratory-based cellular assays (in vitro) and within living organisms (in vivo) is crucial for predicting its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the anabolic effects of this compound, integrating available data and drawing illustrative parallels with its parent compound, nandrolone, to elucidate the relationship between in vitro activity and in vivo outcomes.

Quantitative Data Summary

Direct quantitative data for this compound from peer-reviewed studies is limited. However, its anabolic and androgenic potency has been characterized relative to testosterone. To provide a more detailed quantitative framework, this section includes data on its parent compound, nandrolone, which shares a similar mechanism of action.

Table 1: Comparative Anabolic and Androgenic Potency of this compound

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound~112%[1]~20-25%[1]~4.5-5.6 : 1
Testosterone Propionate100%100%1 : 1

Table 2: Illustrative In Vivo Anabolic Effects of Nandrolone Esters in Rats (Hershberger Assay)

The Hershberger assay is a standard in vivo method to assess the anabolic and androgenic activity of a substance by measuring the weight changes in specific tissues of castrated rats.[2][3][4] The levator ani muscle is a key indicator of anabolic activity, while the seminal vesicles and ventral prostate are markers for androgenic effects.

Compound (Ester)DoseChange in Levator Ani Muscle Weight (Anabolic Effect)Change in Seminal Vesicle/Prostate Weight (Androgenic Effect)
Nandrolone Decanoate1.5 mg/kgSignificant increaseModerate increase
Nandrolone Decanoate7.5 mg/kgMarked increaseSignificant increase
Testosterone0.4 mg/animalIncreaseMarked increase
Testosterone0.8 mg/animalSignificant increasePronounced increase

Note: This table provides a qualitative summary based on findings from studies investigating the effects of nandrolone esters.[5] Specific quantitative values can vary based on experimental conditions.

Table 3: Illustrative In Vitro Effects of Nandrolone on Muscle Cells (C2C12 Myotubes)

C2C12 myotubes are a widely used in vitro model for studying muscle cell differentiation and hypertrophy.

TreatmentConcentrationObserved Effect on C2C12 Myotubes
Nandrolone5, 10, 25 µMIncreased creatine kinase activity (marker of differentiation)[3]
Nandrolone500 nmol/LUpregulation of MyoD mRNA and protein (promotes differentiation)[6]
NandroloneNot specifiedStabilization of Numb protein (promotes differentiation)[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anabolic effects of compounds like this compound.

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

This protocol is adapted from the OECD Test Guideline 441.[9]

Objective: To determine the anabolic and androgenic activity of a test substance in castrated male rats.

Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains), typically castrated between 42 and 49 days of age.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Dosing:

    • Vehicle Control: Administered the vehicle (e.g., corn oil) only.

    • Test Substance Groups: Administered graded doses of the test substance (e.g., this compound acetate) dissolved in the vehicle via subcutaneous injection or oral gavage for 10 consecutive days.

    • Reference Androgen Group: Administered a reference androgen (e.g., testosterone propionate) to validate the assay.

  • Necropsy: On day 11, approximately 24 hours after the final dose, animals are euthanized.

  • Tissue Collection: The following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.

  • Data Analysis: The weights of the target tissues are compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). The anabolic-to-androgenic ratio is calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues.

In Vitro Androgen Receptor (AR) Binding Assay

This competitive binding assay determines the affinity of a test compound for the androgen receptor.

Objective: To quantify the relative binding affinity of a test substance to the androgen receptor.

Materials:

  • Source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

  • Test compound (e.g., this compound).

  • Unlabeled reference androgen (e.g., dihydrotestosterone).

  • Assay buffer and scintillation cocktail.

Procedure:

  • Incubation: A constant amount of androgen receptor and radiolabeled androgen are incubated with varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated (e.g., using charcoal-dextran or filtration).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference androgen.

In Vitro C2C12 Myotube Hypertrophy Assay

This assay assesses the ability of a compound to induce muscle cell growth.

Objective: To evaluate the hypertrophic effect of a test substance on cultured muscle cells.

Cell Line: C2C12 mouse myoblasts.

Procedure:

  • Myoblast Proliferation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.

  • Myotube Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are cultured for several days until multinucleated myotubes are formed.

  • Treatment: The differentiated myotubes are then treated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 24-72 hours).

  • Analysis of Hypertrophy:

    • Morphological Analysis: Myotube diameter or area is measured using microscopy and image analysis software.

    • Biochemical Analysis: Markers of muscle differentiation and hypertrophy, such as creatine kinase activity or the expression of specific muscle proteins (e.g., myosin heavy chain), are quantified.

  • Data Analysis: The changes in myotube size or biochemical markers are compared between treated and control cultures.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anabolic_Steroid_Signaling_Pathway cluster_extracellular Extracellular Space AAS This compound

Experimental_Workflow_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ar_binding AR Binding Assay (Measures Receptor Affinity) cell_culture C2C12 Myotube Assay (Measures Hypertrophy) correlation Correlation Analysis ar_binding->correlation Predicts cell_culture->correlation Predicts hershberger Hershberger Assay in Rats (Measures Anabolic/Androgenic Effects) correlation->hershberger Correlates with

Logical_Relationship high_affinity High In Vitro AR Binding Affinity myotube_hypertrophy Induction of In Vitro Myotube Hypertrophy high_affinity->myotube_hypertrophy Leads to anabolic_effect Potent In Vivo Anabolic Effect high_affinity->anabolic_effect Contributes to myotube_hypertrophy->anabolic_effect Suggests androgenic_effect Variable In Vivo Androgenic Effect anabolic_effect->androgenic_effect Often Correlated

Correlation and Conclusion

The anabolic effects of this compound, like other AAS, are primarily mediated through its interaction with the androgen receptor. A strong binding affinity to the AR, as determined by in vitro binding assays, is generally a prerequisite for potent anabolic activity. This initial interaction triggers a signaling cascade that leads to increased protein synthesis and, consequently, muscle hypertrophy.

In vitro models, such as the C2C12 myotube assay, provide a valuable platform to observe the direct effects of a compound on muscle cells, offering insights into its potential for inducing hypertrophy. An increase in myotube diameter and the expression of muscle-specific proteins in response to this compound treatment in these assays would be a strong indicator of its anabolic potential.

The "gold standard" for confirming anabolic activity is the in vivo Hershberger assay.[2][4] A significant increase in the weight of the levator ani muscle in castrated rats following this compound administration provides definitive evidence of its anabolic effects. The data on this compound's anabolic-to-androgenic ratio suggests that it is more selective for muscle tissue compared to androgenic tissues like the prostate.[1]

References

High-Resolution Mass Spectrometry for the Confirmation of Norclostebol Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and confirmation of drug metabolites are critical. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) techniques for the confirmation of Norclostebol metabolites, focusing on providing supporting experimental data and detailed methodologies.

This compound, a synthetic anabolic-androgenic steroid, is on the World Anti-Doping Agency's (WADA) prohibited list. Its detection in biological samples, primarily urine, relies on identifying its metabolites. High-resolution mass spectrometry has become an indispensable tool for this purpose, offering high sensitivity and selectivity. This guide delves into the methodologies and performance of different HRMS platforms for the analysis of this compound and its closely related analogue, Clostebol, metabolites.

Performance Comparison of HRMS Platforms

The choice of an HRMS platform can significantly impact the sensitivity and specificity of metabolite detection. While direct comparative studies for this compound metabolites on different HRMS instruments are limited, data from various studies using Quadrupole Time-of-Flight (QTOF) and Orbitrap systems allow for an indirect comparison.

MetaboliteHRMS PlatformSample PreparationMethodKey Performance DataReference
Clostebol Metabolites (Sulfate & Glucuronide Conjugates) LC-QTOF-MSLiquid-Liquid Extraction (LLE) & Direct InjectionFull Scan & Targeted MS/MSLong-term metabolite (S1) detectable up to 25 days (LLE) and 14 days (direct injection).[1][2][1][2]
Methylclostebol Metabolites GC-QTOF-HRMSLiquid-Liquid Extraction, Enzymatic Hydrolysis, DerivatizationLow-energy Electron IonizationUntargeted approach successfully identified seven biomarkers.[3]
Anabolic Steroids (including Clostebol) LC-MS/MS (Triple Quadrupole)Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE)Multiple Reaction Monitoring (MRM)Method validated according to confirmatory method requirements.[4]
Cannabinoids & Metabolites (as a proxy for lipophilic compounds) LC-HRMS (Q-Exactive Plus Orbitrap)Liquid-Liquid Extraction (LLE)Isocratic Chromatographic SeparationLLOQ of 0.2 ng/mL in human plasma.[5][5]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. S1 refers to 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate.[1][2]

Key Identified Long-Term Metabolites

A significant advantage of modern HRMS techniques is the ability to identify long-term metabolites, extending the window of detection for prohibited substances. For Clostebol, several long-term metabolites have been characterized, primarily as sulfate and glucuronide conjugates.[1][2] The identification of these metabolites is crucial for effective anti-doping screening.

One of the most significant findings is the identification of S1 (4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate) as a long-term metabolite of Clostebol, detectable for up to 25 days post-administration.[1][2] The use of HRMS allows for the confident identification of such metabolites through accurate mass measurements and fragmentation analysis.[1][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. Below are summarized experimental protocols for the analysis of anabolic steroid metabolites using HRMS.

Protocol 1: LC-QTOF-MS for Clostebol Metabolites in Urine

This protocol is based on the work by Lu et al. (2015) for the identification of new Clostebol metabolites.[1][2]

1. Sample Preparation:

  • Direct Injection: 190 µL of urine is mixed with 10 µL of an internal standard solution in acetonitrile containing 5% NH3·H2O. The sample is vortexed and then injected into the LC-MS system.

  • Liquid-Liquid Extraction (LLE): To 2 mL of urine, add an internal standard and adjust the pH. Extract with an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

3. Mass Spectrometry (QTOF):

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

  • Acquisition Mode: Full scan for initial screening and targeted MS/MS for confirmation and structural elucidation of potential metabolites.

  • Collision Energy: Ramped or fixed collision energies (e.g., 10, 20, 40 eV) are used to obtain informative fragment spectra.[1]

Protocol 2: GC-HRMS for Methylclostebol Metabolites in Urine

This protocol is adapted from a study on Methylclostebol, which shares structural similarities with this compound.[3]

1. Sample Preparation:

  • Hydrolysis: Enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.

  • Extraction: Liquid-liquid extraction with a suitable organic solvent.

  • Derivatization: Silylation to increase the volatility of the metabolites for GC analysis.

2. Gas Chromatography:

  • Column: A capillary column suitable for steroid analysis (e.g., DB-1ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the metabolites.

3. Mass Spectrometry (HRMS - e.g., QTOF or Orbitrap):

  • Ionization: Low-energy electron ionization (< 18 eV) to preserve the molecular ion.[3]

  • Acquisition Mode: Full scan with high resolution to obtain accurate mass measurements.

Workflow and Data Analysis Visualizations

The following diagrams illustrate the typical workflows for the analysis of this compound metabolites.

experimental_workflow Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection internal_std Addition of Internal Standard urine_sample->internal_std extraction Extraction (LLE or SPE) internal_std->extraction hydrolysis Enzymatic Hydrolysis (Optional) extraction->hydrolysis reconstitution Reconstitution extraction->reconstitution derivatization Derivatization (for GC-MS) hydrolysis->derivatization derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation gc_separation GC Separation reconstitution->gc_separation hrms_detection HRMS Detection (QTOF / Orbitrap) lc_separation->hrms_detection gc_separation->hrms_detection data_acquisition Data Acquisition (Full Scan / MS/MS) hrms_detection->data_acquisition metabolite_identification Metabolite Identification (Accurate Mass & Fragmentation) data_acquisition->metabolite_identification confirmation Confirmation & Reporting metabolite_identification->confirmation

Caption: General experimental workflow for this compound metabolite analysis.

data_analysis_logic Logic for Metabolite Confirmation with HRMS start Acquire Full Scan HRMS Data find_precursor Find Potential Metabolite Precursor Ions (Accurate Mass) start->find_precursor acquire_msms Acquire MS/MS Spectra find_precursor->acquire_msms propose_fragments Propose Fragmentation Pathway acquire_msms->propose_fragments compare_literature Compare with Known Fragmentation of Steroids propose_fragments->compare_literature confirm_structure Confirm Metabolite Structure compare_literature->confirm_structure

Caption: Logical flow for metabolite confirmation using HRMS data.

Conclusion

High-resolution mass spectrometry, particularly LC-QTOF-MS and LC-Orbitrap MS, provides powerful capabilities for the confirmation of this compound metabolites. The high mass accuracy and resolution of these techniques enable the confident identification of metabolites, including long-term markers that are crucial for anti-doping applications. While direct comparative performance data is scarce, the available literature demonstrates the effectiveness of various HRMS platforms when coupled with appropriate sample preparation and chromatographic separation. The choice between different HRMS systems will likely depend on specific laboratory needs, including throughput requirements and the desired scope of analysis (targeted vs. untargeted).

References

Navigating Norclostebol Delivery: A Comparative Guide to Formulation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of potential delivery systems for the synthetic anabolic steroid Norclostebol reveals distinct advantages and challenges across various formulation strategies. While direct comparative studies on this compound delivery are not extensively available in public literature, this guide synthesizes data from analogous steroid delivery research to provide a comprehensive comparison of hypothetical formulations. The following sections detail potential performance metrics, experimental protocols for evaluation, and the underlying biological and developmental pathways.

This compound, a synthetic derivative of nandrolone, is recognized for its anabolic properties.[1] The efficacy of such therapeutic agents is intrinsically linked to their delivery mechanism, which governs bioavailability, release kinetics, and ultimately, the therapeutic window. This comparison explores four potential delivery systems for this compound: a conventional intramuscular injection, a transdermal patch, a liposomal nanoparticle formulation, and an advanced polymeric nanoparticle system.

Comparative Efficacy of this compound Delivery Systems

The selection of an optimal delivery system for this compound hinges on balancing pharmacokinetic parameters to maximize therapeutic benefit while minimizing potential adverse effects. The following table summarizes hypothetical performance data for four distinct delivery modalities.

Delivery SystemBioavailability (%)Tmax (hours)Half-life (t1/2) (hours)Key AdvantagesPotential Disadvantages
Intramuscular Injection (this compound Acetate)~8524-4872Established method, rapid onsetInvasive, potential for injection site pain, fluctuating plasma levels
Transdermal Patch40-6012-2448Non-invasive, sustained release, improved patient complianceSkin irritation, limited dosage capacity, variable absorption
Liposomal Nanoparticles70-808-1660Enhanced bioavailability, potential for targeted delivery, reduced degradationHigher manufacturing complexity and cost, stability concerns
Polymeric Nanoparticles>904-896High bioavailability, controlled and sustained release, potential for cellular targetingComplex formulation, potential for immunogenicity, long-term safety data needed

Experimental Protocols

The evaluation of these delivery systems would necessitate rigorous in vitro and in vivo characterization. The following are proposed methodologies for key experiments.

In Vitro Drug Release Study

Objective: To determine the rate and extent of this compound release from the delivery system in a simulated physiological environment.

Methodology:

  • The this compound-loaded formulation (e.g., transdermal patch, a suspension of nanoparticles) is placed in a Franz diffusion cell.[2]

  • The receptor compartment is filled with a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 37°C to mimic physiological conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), aliquots of the receptor medium are withdrawn.

  • The concentration of this compound in the withdrawn samples is quantified using High-Performance Liquid Chromatography (HPLC).

  • The cumulative percentage of drug release is plotted against time to determine the release kinetics.

In Vivo Pharmacokinetic Study in a Rabbit Model

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound delivered by different formulations in a living organism.

Methodology:

  • Male New Zealand white rabbits are randomly assigned to different treatment groups, each receiving one of the this compound formulations.

  • A single dose of the respective formulation is administered (e.g., intramuscular injection, application of a transdermal patch, oral gavage of nanoparticle suspension).

  • Blood samples are collected from the marginal ear vein at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-administration.

  • Plasma is separated by centrifugation, and the concentration of this compound is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2) are calculated using appropriate software.

Visualizing the Pathways

To better understand the biological context and the developmental process of these delivery systems, the following diagrams illustrate the androgen receptor signaling pathway and a general experimental workflow.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Norclostebol_AR This compound-AR Complex This compound->Norclostebol_AR Binding AR Androgen Receptor (AR) AR->Norclostebol_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA Norclostebol_AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Workflow for Delivery System Evaluation Experimental Workflow for Delivery System Evaluation Formulation 1. Formulation & Characterization (e.g., Nanoparticles, Patch) InVitro 2. In Vitro Drug Release Studies (Franz Diffusion Cell) Formulation->InVitro CellCulture 3. In Vitro Cell Viability & Uptake (e.g., Muscle Cells) InVitro->CellCulture InVivo 4. In Vivo Pharmacokinetic Studies (Animal Model) CellCulture->InVivo DataAnalysis 5. Data Analysis & Comparison (Pharmacokinetic Modeling) InVivo->DataAnalysis Conclusion 6. Efficacy & Safety Assessment DataAnalysis->Conclusion

Caption: General workflow for the development and evaluation of a drug delivery system.

References

Navigating the Detection of Norclostebol: A Comparative Guide for Performance-Enhancing Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Norclostebol as a performance-enhancing drug marker reveals its unique metabolic profile and the advanced analytical strategies required for its detection. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound detection methodologies, its primary metabolites, and how it stands against other anabolic androgenic steroids (AAS) in the context of anti-doping screening.

This compound, a synthetic anabolic steroid, is a 4-chloro derivative of testosterone. Its use in sport is prohibited by the World Anti-Doping Agency (WADA). The validation of this compound as a reliable marker for doping control hinges on understanding its metabolism and the sensitive detection of its urinary metabolites. Recent advancements in analytical chemistry, particularly in mass spectrometry, have significantly improved the ability to detect the misuse of this substance, even at low concentrations, and to distinguish between intentional use and accidental exposure.

Comparative Analysis of Analytical Techniques

The primary methods for detecting this compound and other AAS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is often used in a complementary fashion within anti-doping laboratories.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds. Requires derivatization for polar analytes like steroids.Separates compounds based on their polarity in a liquid mobile phase. Can directly analyze many conjugated metabolites.
Sample Preparation Typically involves enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid or solid-phase extraction and derivatization.Can utilize direct urine injection or simpler extraction procedures. Allows for the direct detection of sulfate and glucuronide conjugates.[1]
Sensitivity Generally provides good sensitivity, especially with selected ion monitoring (SIM).Often offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM).
Throughput Derivatization steps can be time-consuming, potentially lowering sample throughput.Amenable to high-throughput screening due to simpler sample preparation and faster analysis times.
Target Analytes Primarily targets free (unconjugated) steroids after hydrolysis.Capable of detecting both free and conjugated metabolites, including long-term sulfate conjugates.[2][3]

Key Metabolites and Detection Windows

The detection of this compound use relies on identifying its specific metabolites in urine. While several metabolites exist, the focus has increasingly shifted towards long-term metabolites that extend the window of detection.

MetaboliteConjugate FormTypical Detection WindowKey Advantages
4-chloro-androst-4-en-3α-ol-17-oneGlucuronideUp to several daysPrimary screening marker.
4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfateSulfateUp to 31 days or more[2][3]Long-term marker, significantly extends the detection window.[2]
Other sulfate conjugates (S2a, S3b, S3g, S4b)Sulfate> 10 days[2]Provide additional evidence of this compound administration.[2]

The identification of sulfate-conjugated metabolites as long-term markers has been a significant breakthrough in this compound detection.[2][3] These metabolites persist in the body for a much longer duration compared to the more rapidly excreted glucuronide conjugates, thus increasing the likelihood of detecting illicit use.

Experimental Protocols

A typical workflow in a WADA-accredited laboratory for the detection of this compound involves a multi-stage process, from initial screening to confirmation.

Initial Screening Procedure (LC-MS/MS)
  • Sample Preparation:

    • Aliquoting of urine sample (typically 2-5 mL).

    • Addition of an internal standard (e.g., a deuterated analog of a steroid).

    • Direct injection or a simple dilution ("dilute-and-shoot") for the analysis of conjugated metabolites.

    • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is commonly employed to separate the metabolites.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each target metabolite.

Confirmation Procedure (GC-MS or LC-MS/MS)

If the initial screen is positive, a confirmation procedure is performed on a separate aliquot of the urine sample.

  • Sample Preparation (for GC-MS):

    • Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase/arylsulfatase to cleave both glucuronide and sulfate conjugates, releasing the free steroid metabolites.

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the metabolites from the urine matrix.

    • Derivatization: The extracted metabolites are chemically modified (e.g., silylation) to increase their volatility and improve their chromatographic behavior for GC-MS analysis.

  • GC-MS Analysis:

    • The derivatized extract is injected into the GC-MS system.

    • The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode to obtain a mass spectrum of the metabolite, which is then compared to a reference standard for positive identification.

Signaling Pathways and Workflows

To visualize the processes involved in this compound analysis, the following diagrams illustrate the metabolic pathway and the analytical workflow.

Norclostebol_Metabolism This compound This compound PhaseI Phase I Metabolism (Reduction, Oxidation) This compound->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolites Glucuronide Metabolites (e.g., 4-chloro-androst-4-en-3α-ol-17-one) PhaseII->Metabolites LongTermMetabolites Sulfate Metabolites (e.g., 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate) PhaseII->LongTermMetabolites Excretion Urinary Excretion Metabolites->Excretion LongTermMetabolites->Excretion

Metabolic pathway of this compound.

Doping_Control_Workflow cluster_collection Sample Collection cluster_screening Initial Testing Procedure cluster_confirmation Confirmation Procedure UrineSample Urine Sample Collection (A and B Samples) Screening LC-MS/MS Screening (Direct injection or simple extraction) UrineSample->Screening Negative Negative Result Screening->Negative No target metabolites detected PresumptivePositive Presumptive Positive Screening->PresumptivePositive Target metabolites detected Confirmation GC-MS or LC-MS/MS Confirmation (Hydrolysis, Extraction, Derivatization) PresumptivePositive->Confirmation ConfirmedPositive Adverse Analytical Finding (AAF) Confirmation->ConfirmedPositive Identity confirmed NotConfirmed Negative Result Confirmation->NotConfirmed Identity not confirmed

Anti-doping analytical workflow.

Conclusion

The validation of this compound as a performance-enhancing drug marker is well-established, supported by a deep understanding of its metabolism and the availability of highly sensitive and specific analytical methods. The identification of long-term sulfate metabolites has significantly enhanced the ability to detect its misuse over extended periods. A combination of LC-MS/MS for initial screening and GC-MS or LC-MS/MS for confirmation provides a robust and reliable workflow for anti-doping laboratories. Continuous research into the metabolic profiles of this compound and other AAS, coupled with advancements in analytical instrumentation, will further strengthen the fight for clean sport.

References

Norclostebol's Anabolic to Androgenic Ratio: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anabolic to androgenic ratio of Norclostebol, a synthetic anabolic-androgenic steroid (AAS). The data presented is intended to offer an objective comparison with other commonly known AAS, supported by experimental methodologies.

This compound, a derivative of nandrolone, is recognized for its significant anabolic properties with comparatively reduced androgenic effects.[1][2] The anabolic-to-androgenic ratio is a critical determinant of a steroid's therapeutic and performance-enhancing potential, distinguishing desired muscle-building (anabolic) effects from masculinizing (androgenic) side effects.[3]

Quantitative Comparison of Anabolic-Androgenic Ratios

The anabolic and androgenic activities of various steroids are typically determined relative to testosterone, which has a baseline ratio of 1:1.[4][5] The following table summarizes the approximate anabolic to androgenic ratios for this compound and other common AAS.

Anabolic-Androgenic SteroidAnabolic RatioAndrogenic RatioAnabolic:Androgenic Ratio
Testosterone1001001:1
This compound~660~40~16.5:1
This compound Acetate~112 (vs. Testosterone Propionate)~20-25 (vs. Testosterone Propionate)~4.5-5.6:1
Nandrolone~1000~10010:1
Oxandrolone~1000~10010:1
Stanozolol~3000~10030:1
Methandrostenolone~200-500~1002-5:1
Oxymetholone~900~1009:1

Note: The ratios presented are approximations based on preclinical data and may vary depending on the specific experimental model and assessment methodology.[6]

Experimental Protocol: The Hershberger Assay

The determination of anabolic and androgenic activity is primarily conducted using the Hershberger assay. This in vivo bioassay utilizes castrated male rats to measure the effects of a substance on the growth of both anabolic-responsive and androgenic-responsive tissues.[7][8][9]

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in specific tissues of castrated male rats.

Animals: Immature, castrated male rats (typically around 42 days old).[9]

Procedure:

  • Acclimation and Casting: Rats are acclimated to laboratory conditions. They are then castrated and allowed a recovery period of at least seven days to ensure the depletion of endogenous androgens.[9]

  • Grouping and Dosing: The animals are divided into several groups:

    • A control group receiving a vehicle (e.g., corn oil).

    • A reference androgen group receiving a standard dose of testosterone propionate (TP).

    • Test groups receiving varying doses of the compound being investigated (e.g., this compound).

    • For anti-androgenic testing, groups receive the test compound in conjunction with TP.[10][11]

  • Administration: The test and reference compounds are administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.[7][11]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.[8][9]

  • Data Analysis: The weights of the tissues from the test groups are compared to those of the control and reference groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the ventral prostate, seminal vesicles, and glans penis indicates androgenic activity. The ratio of these effects is then calculated relative to the effects of testosterone.[10]

Androgen Receptor Signaling Pathway

The biological effects of this compound and other AAS are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[12][13] Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes involved in muscle growth and other physiological processes.[14][15]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Androgen (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene Transcription ARE->Gene Regulates

Androgen Receptor Signaling Pathway

Conclusion

This compound demonstrates a favorable anabolic to androgenic ratio, suggesting a greater potential for promoting muscle growth with a reduced incidence of androgenic side effects compared to testosterone. This characteristic makes it a compound of significant interest for further research and potential therapeutic applications where a separation of anabolic and androgenic effects is desirable. The standardized Hershberger assay remains the cornerstone for the preclinical assessment of such compounds, providing essential data for their comparative evaluation.

References

Inter-laboratory comparison of Norclostebol quantification in proficiency testing schemes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical landscape for Norclostebol quantification, a critical aspect of both anti-doping control and veterinary drug residue analysis. Through a synthesis of available data from proficiency testing schemes and inter-laboratory studies, this document offers a comparative look at analytical performance, details common experimental protocols, and visualizes the workflow of these essential quality assurance programs.

Data Presentation: A Comparative Analysis of Laboratory Performance

Proficiency testing (PT) or inter-laboratory comparison (ILC) is a cornerstone of quality assurance for analytical laboratories. In these schemes, a central organizer distributes identical samples containing a known, but undisclosed, concentration of an analyte to multiple laboratories. The participating laboratories analyze the samples and report their results, which are then statistically evaluated to assess the performance of each laboratory and the reliability of the analytical methods employed.

While comprehensive, publicly available reports detailing quantitative results for this compound from a single, recent proficiency test are limited, this section presents a synthesized data table representative of typical findings in such studies. This table is based on information from various sources, including summaries of proficiency tests for anabolic steroids and related compounds. The data illustrates the expected variation in reported concentrations and highlights the performance of different analytical methods.

Table 1: Representative Quantitative Results from a Hypothetical this compound Proficiency Test in Urine

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Z-Score*Performance Evaluation
Lab 01GC-MS/MS2.10.5Satisfactory
Lab 02LC-MS/MS2.31.5Satisfactory
Lab 03GC-MS/MS1.8-1.0Satisfactory
Lab 04LC-MS/MS2.52.5Questionable
Lab 05GC-MS1.5-2.5Unsatisfactory
Lab 06LC-MS/MS2.00.0Satisfactory
Lab 07GC-MS/MS2.21.0Satisfactory
Lab 08LC-MS/MS1.9-0.5Satisfactory
Assigned Value 2.0
Standard Deviation for PT 0.2

*Z-scores are calculated to compare a laboratory's result to the assigned value. A common interpretation is: |Z| ≤ 2 is satisfactory; 2 < |Z| < 3 is questionable; |Z| ≥ 3 is unsatisfactory.

Experimental Protocols: Methodologies for this compound Quantification

The accurate quantification of this compound in biological matrices, primarily urine, relies on sophisticated analytical techniques. The most commonly employed methods in anti-doping and residue analysis laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A multi-step sample preparation is crucial to isolate this compound from the complex urine matrix and to convert it into a form suitable for analysis.

  • Enzymatic Hydrolysis: this compound and its metabolites are often excreted in urine as glucuronide or sulfate conjugates. To enable their extraction and analysis, these conjugates must first be cleaved through enzymatic hydrolysis, typically using β-glucuronidase from E. coli or Helix pomatia.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following hydrolysis, the free this compound is extracted from the urine. LLE, using organic solvents like diethyl ether or tert-butyl methyl ether, is a traditional approach. More commonly, SPE is now used, offering better cleanup and higher throughput. C18 or mixed-mode SPE cartridges are frequently employed.

  • Derivatization (for GC-MS): For analysis by GC-MS, the extracted this compound must be derivatized to increase its volatility and improve its chromatographic behavior. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (TMS) derivatives.

Chromatographic Separation and Mass Spectrometric Detection

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS):

  • Principle: In GC, the derivatized sample is vaporized and separated based on its volatility and interaction with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or, for higher selectivity and sensitivity, a triple quadrupole mass spectrometer (MS/MS).

  • Data Acquisition: In full-scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for identification. In selected ion monitoring (SIM) mode, only specific ions characteristic of this compound are monitored, increasing sensitivity. In MS/MS, a specific precursor ion is selected, fragmented, and one or more product ions are monitored, providing the highest level of specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds in a liquid mobile phase based on their interaction with a stationary phase in a column. This technique is particularly well-suited for non-volatile and thermally labile compounds, often eliminating the need for derivatization. The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Similar to GC-MS/MS, LC-MS/MS operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification, providing high sensitivity and selectivity.

Visualizing the Process: Workflows and Pathways

To better understand the intricate processes involved in inter-laboratory comparisons and the biological context of this compound, the following diagrams have been generated.

InterLab_Workflow cluster_Organizer Proficiency Test Organizer cluster_Labs Participating Laboratories P_Prep Sample Preparation (Spiking of this compound) P_Dist Sample Distribution P_Prep->P_Dist Homogenized Samples L_Receive Sample Reception P_Dist->L_Receive P_Eval Statistical Evaluation of Results P_Report Final Report Generation P_Eval->P_Report Performance Assessment L_Analysis Sample Analysis (GC-MS/MS or LC-MS/MS) L_Receive->L_Analysis L_Report Reporting of Results L_Analysis->L_Report L_Report->P_Eval Quantitative Data

Workflow of an Inter-laboratory Comparison for this compound.

The diagram above illustrates the typical workflow of a proficiency testing scheme. The process begins with the organizer preparing and distributing the samples. Participating laboratories then analyze the samples and report their findings. Finally, the organizer evaluates the data and provides a comprehensive report on the performance of each laboratory.

Norclostebol_Pathway This compound This compound (Exogenous Anabolic Steroid) AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Cell Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects Results in

Simplified Signaling Pathway of this compound.

This diagram depicts a simplified signaling pathway for this compound. As an anabolic steroid, it functions by binding to the androgen receptor. This complex then moves into the cell nucleus, where it interacts with specific DNA sequences known as androgen response elements. This interaction initiates the transcription of target genes, leading to increased protein synthesis and ultimately resulting in the anabolic effects associated with the substance, such as muscle growth.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Norclostebol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of their work extends to the safe and responsible management of all laboratory materials. Norclostebol, a synthetic anabolic steroid, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a robust laboratory safety culture.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring that its management aligns with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling guidelines. As a potent, physiologically active substance, this compound must be handled with care to avoid accidental exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Gloves must be inspected before use and properly removed to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste involves a multi-step process that ensures the chemical is managed safely from the point of generation to its final disposal.

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be considered hazardous waste.

    • This waste must be segregated from general laboratory trash to prevent cross-contamination and ensure it is handled by qualified waste management personnel.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, scratch out or remove all personal and identifying information from the container's label before disposal or recycling.[2]

  • Preparing Waste for Disposal:

    • Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid Waste: Solutions containing this compound and the rinsate from decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Mixing with an Inert Substance: For small quantities of unused this compound, it is recommended to mix the compound with an unappealing, inert substance such as cat litter or used coffee grounds. This mixture should then be placed in a sealed plastic bag before being transferred to the hazardous waste container.[2] This step makes the substance less appealing for diversion and easier to handle.

  • Storage of Hazardous Waste:

    • All hazardous waste containers holding this compound must be stored in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Final Disposal:

    • The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

    • Incineration is the preferred method for the disposal of seized illicit drugs and is a suitable option for chemical waste like this compound to ensure its complete destruction.[3]

Quantitative Data and Waste Management Summary

Waste TypeRecommended ContainerLabeling RequirementsDisposal Method
Unused this compound Powder Sealed, puncture-resistant hazardous waste container"Hazardous Waste," "this compound," and appropriate hazard symbolsLicensed Hazardous Waste Contractor (Incineration)
Contaminated Labware (Gloves, Pipettes, etc.) Sealed, puncture-resistant hazardous waste container"Hazardous Waste," "this compound Contaminated Debris"Licensed Hazardous Waste Contractor (Incineration)
Liquid this compound Waste (Solutions, Rinsate) Sealed, leak-proof hazardous waste container"Hazardous Waste," "this compound Solution," and appropriate hazard symbolsLicensed Hazardous Waste Contractor (Incineration)
Decontaminated Empty Containers General laboratory recycling or trashAll original labels removed or defacedStandard recycling or waste stream

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Norclostebol_Disposal_Workflow This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Unused powder, contaminated labware C->D Solid E Liquid Waste: Solutions, rinsate C->E Liquid F Place in labeled, sealed hazardous waste container D->F G Place in labeled, sealed liquid hazardous waste container E->G H Store waste in designated secure area F->H G->H I Arrange for pickup by licensed hazardous waste contractor H->I J End: Waste properly disposed via incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

Environmental Considerations

The improper disposal of steroids and other pharmaceutical products can have a lasting negative impact on the environment.[4] These compounds can persist in waterways and potentially disrupt aquatic ecosystems.[4][5] Therefore, following a stringent disposal protocol is crucial to mitigate these environmental risks.

By implementing these procedures, research institutions can ensure the safe handling and disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Norclostebol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Norclostebol is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and ensure regulatory compliance.

This compound, a synthetic anabolic-androgenic steroid, is classified as a substance with suspected reproductive toxicity.[1] As such, stringent handling protocols are necessary. The following information synthesizes safety data and best practices for managing this compound in a research setting.

Essential Safety and Handling Information

A multi-layered approach to personal protective equipment (PPE) is crucial when working with this compound to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always inspect gloves prior to use and employ proper glove removal techniques to avoid skin contact.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, its chemical and toxicological data underscore the need for cautious handling.

PropertyValue
Molecular Formula C₁₈H₂₅ClO₂[2][3][4][5]
Molecular Weight 308.84 g/mol [2][3]
Hazard Classification Reproductive Toxicity (Category 2)[1]
Hazard Statement H361: Suspected of damaging fertility or the unborn child[1]
Experimental Protocol for Safe Handling

This protocol outlines a step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.

  • Decontamination: Ensure that all surfaces and equipment are decontaminated before and after handling the compound.

  • PPE: Don the appropriate PPE as outlined in the table above.

2. Weighing and Aliquoting:

  • Containment: When weighing solid this compound, perform the task within a fume hood.

  • Handling: Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Labeling: Clearly label all containers with the compound name and hazard information.

3. Solution Preparation:

  • Solvent Addition: When preparing solutions, slowly add the solvent to the compound to prevent splashing.

  • Mixing: Use a sealed container for mixing to minimize aerosol generation.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent.

  • PPE Removal: Remove PPE in the designated area, ensuring not to touch the outer surfaces of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

A clear plan for the disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste Segregation:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container labels should be defaced before disposal.

  • Unused Compound: Unused this compound must be disposed of as hazardous pharmaceutical waste.

Disposal Method:

  • Approved Facility: All this compound waste must be disposed of through an approved waste disposal plant.[1]

  • Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste.[6] Sewering of hazardous pharmaceutical waste is banned.[7]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring a comprehensive understanding of the safety protocols.

Norclostebol_Handling_Workflow Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling in Designated Area (Fume Hood) ppe->handling weighing Weighing (Solid) handling->weighing solution Solution Preparation handling->solution experiment Experimental Use handling->experiment post_handling Post-Handling Procedures weighing->post_handling solution->post_handling experiment->post_handling decon Decontaminate Surfaces & Equipment post_handling->decon ppe_removal Proper PPE Removal post_handling->ppe_removal disposal Waste Disposal decon->disposal ppe_removal->disposal waste_collection Collect in Labeled Hazardous Waste Container disposal->waste_collection approved_disposal Dispose via Approved Waste Facility waste_collection->approved_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norclostebol
Reactant of Route 2
Norclostebol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.